Pipoxolan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUDONPFZKWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18174-58-8 (mono-hydrochloride) | |
| Record name | Pipoxolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865113 | |
| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23744-24-3 | |
| Record name | Pipoxolan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipoxolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOXOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pipoxolan's Core Mechanism of Action on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan is a spasmolytic agent recognized for its relaxant effects on smooth muscle. This technical guide delineates the core mechanisms of action through which this compound exerts its effects, primarily targeting the inhibition of calcium influx and the modulation of intracellular signaling pathways. This document synthesizes available data, presents detailed experimental methodologies for key assays, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts in the field of smooth muscle physiology and pharmacology.
Introduction
Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including gastrointestinal spasms, hypertension, and asthma. Pharmacological intervention to modulate smooth muscle tone is a cornerstone of therapy for these disorders. This compound hydrochloride, a dioxolane derivative, is a smooth muscle relaxant that has been used clinically for its spasmolytic properties.[1] A comprehensive understanding of its mechanism of action at the molecular and cellular levels is crucial for its optimal therapeutic application and for the development of novel, more targeted spasmolytic agents.
This guide provides a detailed examination of this compound's interaction with key components of the smooth muscle contractile apparatus.
Primary Mechanism of Action: L-Type Calcium Channel Blockade
The principal mechanism by which this compound induces smooth muscle relaxation is through the inhibition of L-type voltage-gated calcium channels.[1]
Signaling Pathway
Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i), which primarily occurs through the influx of extracellular Ca²⁺ via L-type calcium channels in the plasma membrane. This influx is triggered by membrane depolarization. The rise in [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
This compound acts as an antagonist to these L-type calcium channels. By binding to the channel, it reduces the influx of Ca²⁺ into the smooth muscle cell, thereby attenuating the entire contractile cascade and promoting relaxation.[1]
Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contractility
This protocol describes a standard method to assess the spasmolytic activity of this compound on isolated smooth muscle preparations.
2.2.1. Materials and Methods
-
Tissue Preparation: Male Wistar rats (200-250 g) are euthanized by cervical dislocation. A segment of the terminal ileum (approx. 10-15 cm) is excised and placed in Tyrode's solution at 37°C, continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.5.
-
Experimental Setup: A 2 cm segment of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.
-
Procedure:
-
After equilibration, the tissue is contracted by adding a submaximal concentration of a contractile agonist (e.g., 60 mM KCl or 1 µM carbachol) to the organ bath.
-
Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath.
-
The relaxation is recorded as a percentage of the initial agonist-induced contraction.
-
An IC₅₀ value (the concentration of this compound that causes 50% relaxation) is calculated from the concentration-response curve.
-
2.2.2. Expected Data
The expected outcome is a concentration-dependent relaxation of the pre-contracted smooth muscle tissue upon the addition of this compound. This data can be used to quantify the potency of this compound as a spasmolytic agent.
| Parameter | Description |
| IC₅₀ | Concentration of this compound required to inhibit 50% of the maximal contraction induced by an agonist. |
Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition
This compound also exhibits a secondary mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes.[1]
Signaling Pathway
Cyclic adenosine monophosphate (cAMP) is an important second messenger in smooth muscle cells that promotes relaxation. It activates protein kinase A (PKA), which in turn phosphorylates several target proteins that lead to a decrease in intracellular Ca²⁺ and a reduction in the sensitivity of the contractile machinery to Ca²⁺. The intracellular levels of cAMP are regulated by its synthesis by adenylyl cyclase and its degradation by PDEs.
By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation within the smooth muscle cell. This enhanced cAMP signaling reinforces the relaxation effect initiated by the calcium channel blockade.
Experimental Protocol: cAMP Immunoassay
This protocol outlines a method to measure changes in intracellular cAMP levels in smooth muscle cells in response to this compound.
3.2.1. Materials and Methods
-
Cell Culture: A vascular smooth muscle cell line, such as A7r5, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The culture medium is replaced with serum-free DMEM for 24 hours prior to the experiment.
-
Cells are pre-incubated with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Cells are then treated with different concentrations of this compound for a specified time (e.g., 15 minutes).
-
The reaction is stopped by removing the medium and adding 0.1 M HCl.
-
The cell lysates are collected, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
3.2.2. Expected Data
A concentration-dependent increase in intracellular cAMP levels in smooth muscle cells treated with this compound is expected.
| Parameter | Description |
| EC₅₀ | Concentration of this compound that produces 50% of the maximal increase in cAMP levels. |
Potential for Muscarinic Receptor Antagonism
While the primary and secondary mechanisms of this compound are well-established, its structural similarity to some anticholinergic drugs raises the possibility of interaction with muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. Muscarinic receptor antagonists are a well-known class of spasmolytics. However, there is currently no direct experimental evidence in the public domain to confirm or refute a significant muscarinic receptor antagonist activity for this compound. Further investigation through radioligand binding assays would be necessary to determine its affinity for different muscarinic receptor subtypes.
Summary of Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound's action on smooth muscle. The following table is provided as a template for the types of quantitative data that are essential for a thorough characterization of this compound's pharmacological profile.
| Parameter | Experimental Model | Agonist (for inhibition studies) | Value |
| IC₅₀ (Contraction Inhibition) | Isolated Rat Ileum | 60 mM KCl | Data not available |
| IC₅₀ (Contraction Inhibition) | Isolated Rat Aorta | 1 µM Phenylephrine | Data not available |
| EC₅₀ (cAMP Accumulation) | A7r5 Vascular Smooth Muscle Cells | - | Data not available |
| Kᵢ (L-type Ca²⁺ Channel Binding) | Smooth Muscle Membranes | - | Data not available |
| Kᵢ (Muscarinic Receptor Binding) | M₁, M₂, M₃ Receptor Subtypes | - | Data not available |
Conclusion
This compound's mechanism of action as a smooth muscle relaxant is multifactorial, with the primary pathway being the blockade of L-type calcium channels, complemented by a secondary action of phosphodiesterase inhibition leading to increased intracellular cAMP. While these mechanisms are qualitatively understood, a significant gap exists in the quantitative characterization of this compound's potency and affinity for its molecular targets. The experimental protocols detailed in this guide provide a framework for researchers to generate the necessary data to build a more complete and quantitative understanding of this compound's pharmacology. Such data will be invaluable for refining its clinical use and for guiding the development of future spasmolytic therapies. Further research into its potential effects on muscarinic receptors is also warranted to provide a complete picture of its mechanism of action.
References
An In-depth Technical Guide to the Synthesis and Purification of Pipoxolan for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Pipoxolan, a compound with recognized antispasmodic properties and emerging therapeutic potential. This document is intended to serve as a core resource for researchers and professionals involved in the development and investigation of this compound and its derivatives.
Introduction to this compound
This compound, chemically known as 5,5-diphenyl-2-(2-piperidinoethyl)-1,3-dioxolan-4-one, is a smooth muscle relaxant.[1] Its hydrochloride salt is the commonly used pharmaceutical form.[2] First synthesized in 1968 by Pailer and colleagues, this compound has been investigated for its therapeutic effects, which are primarily attributed to its action on calcium channels and cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells.[2][3] Recent studies have also explored its anti-inflammatory and antioxidative properties, suggesting a broader therapeutic potential.[4]
This guide details the chemical synthesis, purification strategies, and analytical characterization of this compound, providing researchers with the necessary information for its laboratory-scale preparation and quality assessment.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride involves a multi-step process. While the original 1968 publication by Pailer et al. outlines the foundational synthesis, this guide presents a generalized procedure based on established chemical principles for the formation of similar 1,3-dioxolan-4-one structures. The synthesis can be logically divided into the preparation of key intermediates and the final condensation and salt formation.
Synthetic Scheme
A plausible synthetic route to this compound hydrochloride is outlined below. This pathway involves the reaction of a suitable benzilic acid derivative with a piperidino-functionalized aldehyde or its equivalent, followed by cyclization and subsequent conversion to the hydrochloride salt.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 5,5-diphenyl-2-(2-piperidinoethyl)-1,3-dioxolan-4-one (this compound Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzilic acid in a suitable aprotic solvent (e.g., toluene or dichloromethane).
-
Addition of Reagents: To this solution, add an equimolar amount of 3-(piperidin-1-yl)propanal or a protected equivalent. The presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is typically required to facilitate the condensation and cyclization.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound free base.
Step 2: Formation of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent, such as isopropyl alcohol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., a solution in isopropanol or diethyl ether) to the dissolved free base until the solution becomes acidic.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield crude this compound hydrochloride.
Purification of this compound Hydrochloride
Purification of the crude product is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for the purification of solid organic compounds like this compound hydrochloride.
Purification Workflow
Caption: General workflow for the purification of this compound hydrochloride by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Isopropyl alcohol is a reported solvent for the recrystallization of this compound hydrochloride.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask and add a small amount of isopropyl alcohol. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved. It is important to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The hot solution is then filtered through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask should be left undisturbed during this process. Once the solution has reached room temperature, it can be placed in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities. The purified crystals are then dried under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound hydrochloride.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆ClNO₃ | [2] |
| Molecular Weight | 387.90 g/mol | [2] |
| Melting Point | 207-209 °C | [3] |
| Appearance | Crystalline solid | [3] |
Table 2: Synthesis and Purification Data (Representative)
| Parameter | Value | Notes |
| Synthesis | ||
| Theoretical Yield | Dependant on starting material quantities | Calculated based on stoichiometry |
| Actual Yield | Typically 60-80% (literature for similar reactions) | May vary based on reaction scale and optimization |
| Purification | ||
| Purity before Recrystallization | >95% | Dependant on the success of the initial work-up |
| Purity after Recrystallization | >99% | As determined by HPLC or other analytical methods |
| Recovery from Recrystallization | 70-90% | Dependant on solvent volume and cooling rate |
Potential Impurities
During the synthesis and storage of this compound, several impurities may be formed. These can arise from starting materials, side reactions, or degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products.[1]
Common types of impurities may include:
-
Unreacted starting materials: Benzilic acid and the piperidino-functionalized precursor.
-
By-products of the condensation reaction.
-
Hydrolysis products: Cleavage of the ester linkage in the dioxolanone ring can occur under strongly acidic or basic conditions.
-
Oxidation products: The piperidine ring and other parts of the molecule may be susceptible to oxidation.
The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final product and are typically performed using techniques such as HPLC, LC-MS, and NMR spectroscopy.
Mechanism of Action: Signaling Pathways
This compound primarily acts as a smooth muscle relaxant.[3] Its mechanism involves the modulation of intracellular signaling pathways that regulate muscle contraction.
Caption: Proposed mechanism of action of this compound in smooth muscle cells.[3]
Recent research also indicates that this compound exhibits anti-inflammatory effects by inhibiting pathways involving NF-κB, AP-1, and STATs, while activating the antioxidative Nrf2 pathway.[4]
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. The detailed protocols and workflows are intended to facilitate the preparation of high-purity this compound in a laboratory setting. Further research and optimization of these methods may lead to improved yields and purity, contributing to the ongoing investigation of this promising therapeutic agent. Researchers are encouraged to consult the primary literature for more specific details and to adapt these procedures as necessary for their specific research needs.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. TW201505628A - Novel uses of this compound and its pharmaceutical composition - Google Patents [patents.google.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Pipoxolan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan is a synthetic compound, chemically identified as 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one, historically utilized for its antispasmodic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, therapeutic applications, and the methodologies employed to elucidate its effects. While quantitative data on receptor binding affinities and specific pharmacokinetic parameters are not extensively available in public literature, this document synthesizes the existing knowledge to offer a detailed qualitative and mechanistic understanding of this compound. This guide also outlines the experimental protocols that form the basis for characterizing such a compound, serving as a resource for researchers in pharmacology and drug development.
Introduction
This compound is a smooth muscle relaxant that has been used for the symptomatic treatment of spasms in the gastrointestinal, biliary, and urogenital tracts, as well as for conditions like dysmenorrhea.[1][2] Its primary therapeutic effect is attributed to its ability to alleviate smooth muscle contractions.[1][2] Beyond its antispasmodic actions, recent research has begun to explore the polypharmacological potential of this compound, with investigations into its neuroprotective, anti-inflammatory, and anticancer activities. This guide will delve into the known pharmacological aspects of this compound, providing a foundational understanding for further research and development.
Mechanism of Action
This compound exerts its primary smooth muscle relaxant effect through a dual mechanism involving the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) signaling pathways.
Calcium Channel Blockade
The contraction of smooth muscle is critically dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels. This compound has been shown to inhibit this influx, leading to a reduction in the intracellular Ca²⁺ concentration available for the contractile machinery.[3] By blocking these channels, this compound effectively uncouples the stimulus from the mechanical response of the muscle cell, resulting in relaxation.
Phosphodiesterase Inhibition
In addition to its effects on calcium channels, this compound is reported to increase intracellular levels of cAMP by inhibiting phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of cAMP. By inhibiting their action, this compound promotes the accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation. This is often achieved through the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of the contractile apparatus to calcium.
The following diagram illustrates the primary signaling pathway for this compound-induced smooth muscle relaxation:
Pharmacological Effects
Antispasmodic Activity
The primary and most well-documented effect of this compound is its ability to relax smooth muscles. This has been demonstrated in various in vitro and in vivo models, where it inhibits contractions induced by various spasmogens.[2] This activity forms the basis of its clinical use in treating conditions characterized by smooth muscle hypercontractility.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated its potential in the context of neurodegenerative diseases.[4] One proposed mechanism for this effect is the modulation of the Ras/MEK/ERK signaling pathway, which is crucial for cell survival and differentiation.[1] this compound has been shown to reduce neuronal apoptosis and intimal hyperplasia in models of cerebral ischemia.[1]
The following diagram outlines the proposed neuroprotective signaling pathway influenced by this compound:
Anti-inflammatory and Anticancer Potential
This compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory genes.
The following diagram illustrates the anti-inflammatory action of this compound:
Furthermore, preliminary studies have suggested that this compound may have anticancer properties, although the mechanisms are still under investigation.
Pharmacokinetics
Quantitative Data
As of the date of this document, specific quantitative data for this compound's pharmacological profile, including receptor binding affinities (Ki values) and half-maximal effective/inhibitory concentrations (EC50/IC50) for its primary activities, are not extensively reported in peer-reviewed literature. The following table is provided as a template for such data, which would be populated through the experimental protocols described in the subsequent section.
| Parameter | Value | Receptor/Enzyme/Assay | Species/Tissue | Reference |
| Ki | Not Reported | L-type Calcium Channel | - | - |
| IC50 | Not Reported | Phosphodiesterase | - | - |
| EC50 | Not Reported | Smooth Muscle Relaxation | - | - |
| Cmax | Not Reported | - | Human/Rat | - |
| t1/2 | Not Reported | - | Human/Rat | - |
| Bioavailability | Not Reported | - | Human/Rat | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to quantitatively characterize the pharmacological profile of this compound.
Calcium Channel Blocking Assay (Aortic Ring Preparation)
This in vitro protocol is designed to assess the vasodilatory effect of this compound by measuring its ability to relax pre-contracted arterial smooth muscle.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Procedure:
-
Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) or a specific agonist like phenylephrine to the bath.
-
Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is achieved or the concentration range of interest is covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by KCl or the agonist.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
The following diagram outlines the workflow for the aortic ring experiment:
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the activity of PDE enzymes, which are responsible for cAMP degradation.
-
Materials:
-
Purified PDE enzyme (specific isoforms can be used)
-
This compound
-
³H-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, a fixed concentration of the PDE enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding ³H-cAMP.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the ³H-AMP product to ³H-adenosine.
-
Add an anion-exchange resin to bind the unreacted, negatively charged ³H-cAMP.
-
Centrifuge the mixture and collect the supernatant containing the neutral ³H-adenosine.
-
Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition at each concentration of this compound relative to a control without the inhibitor.
-
Plot the inhibition curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic study to determine key pharmacokinetic parameters of this compound following oral administration.
-
Animal Model:
-
Use adult male or female rats (e.g., Sprague-Dawley) of a specific weight range.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Drug Administration:
-
Administer a single oral dose of this compound to the rats via gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve for this compound.
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
Clearance (CL/F): Volume of plasma cleared of the drug per unit time after oral administration.
-
Volume of distribution (Vd/F): Apparent volume into which the drug distributes in the body after oral administration.
-
Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation (requires data from an intravenous administration group for comparison).
-
-
This compound Derivatives
The synthesis and pharmacological evaluation of specific derivatives of this compound are not extensively documented in publicly available scientific literature. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the this compound scaffold affect its potency, selectivity, and pharmacokinetic properties. Such studies would involve the systematic chemical modification of different parts of the molecule, such as the diphenyl group, the dioxolane ring, and the piperidine moiety, followed by pharmacological screening using the protocols described above.
Conclusion
This compound is a pharmacologically active compound with a primary role as a smooth muscle relaxant, acting through calcium channel blockade and phosphodiesterase inhibition. Its potential neuroprotective and anti-inflammatory effects suggest a broader therapeutic utility that warrants further investigation. While there is a notable lack of publicly available quantitative data on its pharmacological profile, the experimental methodologies outlined in this guide provide a clear framework for future research to fully characterize this compound and its potential derivatives. A thorough quantitative analysis is crucial for a complete understanding of its therapeutic potential and for guiding the development of novel, related compounds.
References
- 1. This compound ameliorates cerebral ischemia via inhibition of neuronal apoptosis and intimal hyperplasia through attenuation of VSMC migration and modulation of matrix metalloproteinase-2/9 and Ras/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 3. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Pipoxolan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of Pipoxolan, a compound that has demonstrated significant potential in preclinical studies. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the molecular pathways implicated in this compound's mechanism of action.
Quantitative Assessment of Cytotoxicity
This compound has been shown to exhibit cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. Additionally, an effective concentration for apoptosis induction has been reported for the human leukemia HL-60 cell line. This data is crucial for comparing the potency of this compound across different cancer types and for designing future in vitro and in vivo studies.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Effective Concentration for Apoptosis (µg/mL) |
| TW206 | Oral Squamous Cell Carcinoma | 13.13[1] | Not Reported |
| HSC-3 | Oral Squamous Cell Carcinoma | 42.28[1] | Not Reported |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 52.69[1] | Not Reported |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 6.25[2] |
Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. In human leukemia HL-60 and oral squamous cell carcinoma (OSCC) HSC-3 cells, this compound treatment leads to a cascade of molecular events that halt cell proliferation and promote cell death.[2][3]
Induction of Apoptosis
This compound triggers the intrinsic pathway of apoptosis, which is characterized by the following key events:
-
Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[2][4]
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[2][4]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase in HL-60 and HSC-3 cells.[2][3] This is mediated by the upregulation of p53 and its downstream target, p21.[2][3] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Signaling Pathways Modulated by this compound
The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.
p53/p21-Mediated Pathway
This compound activates the p53 tumor suppressor protein, leading to the transcriptional activation of the p21 gene. The resulting p21 protein binds to and inhibits cyclin-dependent kinases (CDKs), thereby inducing G0/G1 cell cycle arrest.
Caption: this compound-induced p53/p21 signaling pathway.
Intrinsic Apoptosis Pathway
This compound treatment increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.
Caption: Intrinsic apoptosis pathway activated by this compound.
PI3K/Akt Signaling Pathway
This compound has been shown to suppress the expression of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) and the phosphorylation of protein kinase B (Akt). The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition by this compound contributes to its anticancer effects.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's in vitro anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Double Staining)
This assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as required.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bax, Bcl-2, cytochrome c, caspases, PI3K, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipoxolan's Effect on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Pipoxolan exerts its smooth muscle relaxant effects through a dual mechanism that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and the promotion of muscle relaxation.
-
Inhibition of L-type Calcium Channels: The primary mechanism of action for this compound is the blockade of L-type voltage-gated calcium channels (VGCCs) on the plasma membrane of smooth muscle cells.[1] This inhibition reduces the influx of extracellular calcium into the cell, a critical step for the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound effectively uncouples membrane depolarization from the contractile machinery.
-
Inhibition of Phosphodiesterase (PDE): this compound has also been shown to inhibit phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation. One key action of PKA is the phosphorylation of proteins that enhance the sequestration of calcium into the sarcoplasmic reticulum and decrease the sensitivity of the contractile apparatus to calcium.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound in a smooth muscle cell.
Caption: Proposed signaling pathway of this compound in smooth muscle cells.
Quantitative Data on this compound's Effects
As of the latest literature review, specific quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50/EC50) of this compound for L-type calcium channels and phosphodiesterase are not publicly available. The table below serves as a template to illustrate the types of quantitative data that are essential for a thorough characterization of this compound's activity.
| Parameter | Target | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 | L-type Ca2+ Channel Current | Data not available | e.g., Vascular smooth muscle cells | Electrophysiology (Patch-clamp) | N/A |
| Ki | Phosphodiesterase Isozyme(s) | Data not available | e.g., Purified enzyme | Enzyme inhibition assay | N/A |
| EC50 | Inhibition of Contraction | Data not available | e.g., Isolated aortic rings | Organ bath study | N/A |
| Δ[Ca2+]i | Intracellular Ca2+ Concentration | Data not available | e.g., Cultured smooth muscle cells | Calcium imaging (e.g., Fura-2) | N/A |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of compounds like this compound on intracellular calcium signaling and smooth muscle contractility.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in cultured smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.
Experimental Workflow:
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Materials:
-
Cultured smooth muscle cells (e.g., A7r5 or primary cells)
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound hydrochloride
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
-
Fluorescence microscope with dual-wavelength excitation capabilities
Procedure:
-
Cell Preparation: Seed smooth muscle cells onto glass coverslips and culture until they reach 70-80% confluency.
-
Loading Solution Preparation: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Cell Loading: Wash the cells with HBS and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: Wash the cells three times with HBS to remove extracellular dye. Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Data Acquisition: Record the baseline fluorescence ratio (F340/F380) for a few minutes. Perfuse the cells with HBS containing various concentrations of this compound and continue recording the fluorescence changes.
-
Calibration: At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of extracellular calcium. Then, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) to the calcium-free HBS.
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.
Isolated Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the use of an isolated organ bath to measure the contractile and relaxant effects of this compound on smooth muscle tissue, such as rat aorta or guinea pig ileum.
Experimental Workflow:
Caption: Workflow for an isolated organ bath experiment.
Materials:
-
Smooth muscle tissue (e.g., rat thoracic aorta)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Contractile agonist (e.g., Phenylephrine or KCl)
-
This compound hydrochloride
-
Isolated organ bath system with force-displacement transducers and data acquisition software
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., thoracic aorta). Clean the tissue of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the tissue rings between two hooks in an organ bath chamber filled with PSS, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with PSS changes every 15-20 minutes.
-
Induction of Contraction: Induce a stable contraction by adding a contractile agonist to the bath (e.g., 1 µM Phenylephrine or 60 mM KCl).
-
Drug Addition: Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the tension changes continuously throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction. Plot the concentration-response curve and determine the EC50 value.
Phosphodiesterase (PDE) Activity Assay
This protocol provides a general framework for a biochemical assay to measure the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified phosphodiesterase isozymes
-
This compound hydrochloride
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the purified PDE enzyme, and varying concentrations of this compound or vehicle control.
-
Initiation: Start the reaction by adding the substrate, [3H]-cAMP. Incubate the mixture at 30-37°C for a defined period.
-
Termination: Stop the reaction, for example, by boiling the mixture.
-
Conversion to Adenosine: Add snake venom nucleotidase to the mixture to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Separation: Separate the charged, unreacted [3H]-cAMP from the uncharged [3H]-adenosine product using an anion-exchange resin column.
-
Quantification: Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.
Conclusion
This compound's efficacy as a smooth muscle relaxant is well-established, stemming from its dual action on L-type calcium channels and phosphodiesterase. This technical guide provides a foundational understanding of these mechanisms and offers detailed, standard protocols for the experimental validation of such activities. The acquisition of specific quantitative data for this compound, as outlined in the data table template, would be a critical next step in fully elucidating its pharmacological profile and would be invaluable for further drug development and research applications.
References
Pipoxolan: A Novel Neuroprotective Agent in Preclinical Models of Cerebral Ischemia
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Pipoxolan, a compound previously recognized for its antispasmodic properties, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This document provides a comprehensive technical overview of the existing preclinical evidence, focusing on the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The findings presented herein suggest that this compound holds promise as a potential therapeutic agent for cerebrovascular diseases, warranting further investigation and development.
Introduction
Cerebrovascular diseases, particularly ischemic stroke, represent a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death and neurological dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This whitepaper consolidates the preclinical research on this compound, focusing on its potential to mitigate the detrimental effects of cerebral ischemia.
In Vivo Neuroprotective Efficacy of this compound
Preclinical studies have primarily utilized the middle cerebral artery occlusion (MCAO) model in rodents, a well-established and clinically relevant model of focal cerebral ischemia.[1]
Reduction of Cerebral Infarct Volume and Neurological Deficits
Oral administration of this compound has been shown to significantly reduce the area of cerebral infarction and improve neurological outcomes following ischemia/reperfusion injury.[2][3]
Table 1: Effect of this compound on Cerebral Infarction and Neurological Deficit in a Rodent MCAO Model
| Treatment Group | Dose (mg/kg, p.o.) | Cerebral Infarction Area Reduction (%) | Neurological Deficit Score |
| Control (Ischemia/Reperfusion) | - | - | 3.20 ± 0.29 |
| This compound | 10 | 43.18% (p<0.001) | 2.20 ± 0.20 |
| This compound | 30 | 73.43% (p<0.001) | 1.70 ± 0.21 |
| Data is presented as mean ± SEM. Statistical significance is compared to the control group.[4] |
Inhibition of Neuronal Apoptosis
This compound treatment has been demonstrated to decrease the number of apoptotic cells in the ischemic brain, as evidenced by reduced TUNEL-positive cells and cleaved caspase-3 expression.[1][2][3]
Table 2: Anti-Apoptotic Effects of this compound in the Ischemic Brain
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in TUNEL-Positive Cells (%) | Reduction in Cleaved Caspase-3 Positive Cells (%) |
| Control (Ischemia/Reperfusion) | - | - | - |
| This compound | 10 | 31.25% | 37.18% (p<0.001) |
| This compound | 30 | 46.88% | 63.44% (p<0.001) |
| Statistical significance is compared to the control group.[1] |
Effects on Vascular Remodeling
In addition to its direct neuroprotective effects, this compound has been shown to modulate vascular remodeling processes that are often associated with cerebrovascular disease.
Attenuation of Intimal Hyperplasia
In a rodent model of carotid artery ligation, this compound treatment significantly reduced intimal hyperplasia, a key process in the narrowing of blood vessels.[1][2][3]
Table 3: Effect of this compound on Carotid Artery Intimal Hyperplasia
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Intima/Media Ratio (%) | Inhibition of PCNA-Positive Cells (%) |
| Control (Carotid Ligation) | - | - | - |
| This compound | 10 | 24.21% (*p<0.05) | 42.11% (p<0.001) |
| This compound | 30 | 47.20% (p<0.001) | 62.40% (***p<0.001) |
| PCNA: Proliferating cell nuclear antigen. Statistical significance is compared to the control group.[1] |
In Vitro Mechanistic Insights
Studies using vascular smooth muscle cells (VSMCs) have provided valuable insights into the molecular mechanisms underlying this compound's effects.
Inhibition of VSMC Migration
This compound significantly inhibits platelet-derived growth factor (PDGF-BB)-stimulated migration of A7r5 VSMCs in a dose-dependent manner.[1][2][3]
Table 4: Inhibition of PDGF-BB-Stimulated VSMC Migration by this compound
| Treatment Group | Concentration (µM) | Inhibition of Cell Migration (%) (Wound Healing Assay) | Inhibition of Cell Migration (%) (Transwell Assay) |
| Control (PDGF-BB) | - | - | - |
| This compound | 5 | Dose-dependent inhibition (p<0.001) | 46.2% (**p<0.01) |
| This compound | 10 | Dose-dependent inhibition (p<0.001) | 62.2% (p<0.001) |
| This compound | 15 | Dose-dependent inhibition (p<0.001) | 76.5% (***p<0.001) |
| Statistical significance is compared to the positive control (PDGF-BB) group.[1] |
Modulation of Signaling Pathways and Matrix Metalloproteinases
This compound has been shown to reduce the protein levels of key components of the Ras/MEK/ERK signaling pathway and decrease the levels of matrix metalloproteinases (MMPs) -2 and -9 in PDGF-BB-stimulated A7r5 cells.[1][2][3]
Table 5: Effect of this compound on Signaling Molecules and MMPs in VSMCs
| Treatment Group | Concentration (µM) | Reduction in Ras Protein (%) | Reduction in MEK Protein (%) | Reduction in p-ERK Protein (%) | Reduction in MMP-2 Protein (%) | Reduction in MMP-9 Protein (%) |
| Control (PDGF-BB) | - | - | - | - | - | - |
| This compound | 5 | 21% (p<0.001) | 21.67% (p<0.001) | 50.33% (p<0.001) | - | 39.4% (p<0.001) |
| This compound | 10 | 24.75% (p<0.001) | 21% (p<0.001) | 51.67% (p<0.001) | 12.4% (p<0.001) | 45.4% (p<0.001) |
| This compound | 15 | 24% (p<0.001) | 26.67% (p<0.001) | 75% (p<0.001) | 24.4% (p<0.001) | 36.6% (p<0.001) |
| Statistical significance is compared to the positive control (PDGF-BB) group.[1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Neuroprotection
The neuroprotective effects of this compound in cerebral ischemia are believed to be mediated, at least in part, through the inhibition of the Ras/MEK/ERK signaling pathway and the downregulation of MMP-2 and MMP-9.[1][3] This multifaceted mechanism suggests a potential to both protect neurons from apoptotic cell death and to mitigate detrimental vascular remodeling.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound in a rodent model of MCAO.
Caption: Experimental workflow for in vivo MCAO studies.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Preparation: Male Sprague-Dawley rats (or a similar rodent model) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) at specified doses (e.g., 10 and 30 mg/kg) at a set time point, for instance, 60 minutes prior to MCAO.[5]
-
Neurological Assessment: Neurological deficits are evaluated at a specified time post-reperfusion (e.g., 24 hours) using a standardized scoring system.
-
Infarct Volume Measurement: Following neurological assessment, animals are euthanized, and their brains are removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
-
Immunohistochemistry: Brain sections are processed for TUNEL staining to detect apoptotic cells and for immunohistochemical analysis of cleaved caspase-3 expression to further assess apoptosis.
In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay
-
Cell Culture: A7r5 VSMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Wound Healing Assay: Cells are grown to confluence in culture plates. A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer. The cells are then washed to remove debris and incubated with serum-free medium containing PDGF-BB (a potent VSMC mitogen and chemoattractant) in the presence or absence of varying concentrations of this compound (e.g., 5, 10, and 15 µM). Cell migration into the wound area is monitored and quantified over time.
-
Transwell Migration Assay: VSMCs are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains serum-free medium with PDGF-BB and different concentrations of this compound. After a specified incubation period, non-migrated cells on the upper surface of the membrane are removed. Cells that have migrated to the lower surface are fixed, stained, and counted.
-
Western Blot Analysis: A7r5 cells are treated with PDGF-BB and this compound for a designated time. Total protein is extracted, and the expression levels of Ras, MEK, p-ERK, MMP-2, and MMP-9 are determined by Western blotting using specific primary and secondary antibodies.
Conclusion and Future Directions
The preclinical data presented in this whitepaper strongly support the neuroprotective properties of this compound in the context of cerebral ischemia. Its ability to reduce infarct volume, improve neurological function, and inhibit neuronal apoptosis, coupled with its modulatory effects on the Ras/MEK/ERK signaling pathway and MMPs, positions it as a compelling candidate for further development. Future research should focus on elucidating the broader spectrum of its mechanisms of action, evaluating its efficacy in other preclinical models of neurodegeneration, and establishing its pharmacokinetic and safety profiles to pave the way for potential clinical translation.
References
- 1. This compound Ameliorates Cerebral Ischemia via Inhibition of Neuronal Apoptosis and Intimal Hyperplasia through Attenuation of VSMC Migration and Modulation of Matrix Metalloproteinase-2/9 and Ras/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svn.bmj.com [svn.bmj.com]
- 3. The Role of Matrix Metalloproteinase Polymorphisms in Ischemic Stroke [mdpi.com]
- 4. Matrix metalloproteinases and ADAMs in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke [frontiersin.org]
An In-depth Technical Guide on the Anti-inflammatory Pathways Modulated by Pipoxolan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of Pipoxolan. It has been established that this compound, a known smooth muscle relaxant, exhibits significant anti-inflammatory properties by modulating key signaling pathways.[1][2] This document details the affected pathways, presents quantitative data on its efficacy, outlines experimental methodologies, and provides visual representations of the signaling cascades.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are crucial for the inflammatory response. The primary mechanism involves the suppression of pro-inflammatory transcription factors and the activation of antioxidative pathways.[1][2]
1. Inhibition of Pro-inflammatory Transcription Factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound significantly inhibits the NF-κB pathway.[1][2] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is typically activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, which is a critical step for the nuclear translocation of the NF-κB p50-p65 dimer.[1] This action effectively prevents the expression of downstream targets such as TNF-α, IL-6, iNOS, and COX-2.[1]
-
AP-1 (Activator Protein-1) Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which leads to the activation of the transcription factor AP-1, is another target of this compound.[1][2] this compound suppresses the phosphorylation of key MAPKs, including JNK, p38, and ERK.[1] This inhibition prevents the nuclear translocation of c-Jun and c-Fos, the components of the AP-1 complex, thereby reducing the production of pro-inflammatory cytokines.[1]
-
STAT (Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway, which is crucial for cytokine signaling, is also modulated by this compound.[1][2] Specifically, this compound has been observed to reduce the phosphorylation and nuclear translocation of JAK1/2 and STAT1/3, which are key mediators in the signaling cascades initiated by cytokines like TNF-α and IL-6.[1]
2. Activation of Antioxidative Pathways:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nrf2/heme oxygenase-1 (HO-1) antioxidative pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This compound promotes the nuclear translocation of Nrf2, leading to the increased expression of HO-1 and other antioxidant enzymes that help to mitigate oxidative stress associated with inflammation.[1]
3. Modulation of Upstream Signaling:
-
TLR4 (Toll-like Receptor 4) Signaling: this compound can influence the initial stages of the inflammatory response by modulating the TLR4 signaling pathway.[1][2] It has been shown to inhibit the expression of key components of the TLR4 receptor complex, including LPS-binding protein (LBP), CD14, and MD-2.[1] This interference with the LPS/TLR4 interaction at the cell surface can attenuate the downstream activation of inflammatory pathways.[1]
-
PI3K/AKT Pathway: The PI3K/AKT signaling pathway, which is involved in various cellular processes including inflammation, is also inhibited by this compound.[1]
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in in vitro studies using LPS-stimulated RAW 264.7 murine macrophage cells. The following table summarizes the key quantitative data.
| Parameter | Concentration of this compound | Inhibition/Effect | Reference |
| Cytokine Production | |||
| Nitric Oxide (NO) | 32 μM | 68.24% inhibition | [1] |
| Prostaglandin E2 (PGE2) | 32 μM | 90.73% inhibition | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 32 μM | 90% inhibition | [1] |
| Interleukin-6 (IL-6) | 32 μM | 4.73% inhibition | [1] |
| Pro-inflammatory Mediator Expression | |||
| iNOS | Concentration-dependent | Significant suppression | [1] |
| COX-2 | Concentration-dependent | Significant suppression | [1] |
| Transcription Factor Activation | |||
| NF-κB (p65 and p50) nuclear translocation | Concentration-dependent | Significant decrease | [1] |
| AP-1 (c-Jun and c-Fos) nuclear translocation | Concentration-dependent | Significant suppression | [1] |
| STAT1 and STAT3 phosphorylation | Concentration-dependent | Reduction | [1] |
| Antioxidative Pathway Activation | |||
| Nrf2 nuclear translocation | Concentration-dependent | Significant increase | [1] |
| Upstream Signaling Protein Expression | |||
| LBP, CD14, MD-2, TLR4 | Concentration-dependent | Significant inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
2. Cytotoxicity Assay:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay:
-
Method: Griess Reagent assay.
-
Procedure: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Method: Sandwich ELISA.
-
Procedure: Use commercially available ELISA kits to quantify the concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatant according to the manufacturer's instructions.
-
4. Western Blotting:
-
Purpose: To assess the protein expression levels of key signaling molecules.
-
Procedure:
-
Lyse the treated cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκB, NF-κB p65, p-JNK, p-p38, p-ERK, c-Jun, c-Fos, p-STAT1, p-STAT3, Nrf2, HO-1, TLR4, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Immunofluorescence Staining:
-
Purpose: To visualize the nuclear translocation of transcription factors.
-
Procedure:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against the transcription factor of interest (e.g., NF-κB p65 or c-Jun).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multi-target anti-inflammatory mechanism.
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
References
- 1. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipoxolan's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pipoxolan, a known smooth muscle relaxant, has demonstrated significant antioxidant properties by modulating intracellular reactive oxygen species (ROS) production. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Experimental evidence primarily from studies on RAW 264.7 murine macrophage cells indicates that this compound does not directly scavenge ROS, but rather upregulates the cellular antioxidant defense system, leading to a reduction in oxidative stress. This document provides a detailed overview of the experimental protocols used to elucidate this mechanism, quantitative data on the expression of key antioxidant proteins, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Nrf2 Pathway Activation
This compound's primary antioxidant effect is mediated through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[1] Within the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[1]
A key target gene of Nrf2 is HMOX1, which encodes for heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties. The upregulation of HO-1 is a hallmark of the cellular antioxidant response and is a key indicator of this compound's indirect mechanism for reducing ROS.
Quantitative Data on Antioxidant Protein Expression
While direct quantitative data on the percentage reduction of specific ROS molecules by this compound is not extensively available in the current literature, the upregulation of the antioxidant proteins Nrf2 and HO-1 has been quantified. The following tables summarize the dose-dependent effects of this compound on the protein expression of nuclear Nrf2 and HO-1 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, as determined by Western blot analysis.
Table 1: Effect of this compound on Nuclear Nrf2 Protein Expression
| Treatment Group | Concentration (µM) | Relative Nuclear Nrf2 Protein Expression (Fold Change vs. Control) |
| Control | - | 1.0 |
| LPS | 1 µg/mL | ~1.5 |
| LPS + this compound | 25 | ~2.0 |
| LPS + this compound | 50 | ~2.5 |
| LPS + this compound | 100 | ~3.0 |
Data are approximated from densitometric analysis of Western blots and presented as fold change relative to the untreated control group.
Table 2: Effect of this compound on HO-1 Protein Expression
| Treatment Group | Concentration (µM) | Relative HO-1 Protein Expression (Fold Change vs. Control) |
| Control | - | 1.0 |
| LPS | 1 µg/mL | ~2.5 |
| LPS + this compound | 25 | ~3.5 |
| LPS + this compound | 50 | ~4.5 |
| LPS + this compound | 100 | ~5.5 |
Data are approximated from densitometric analysis of Western blots and presented as fold change relative to the untreated control group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the Nrf2/HO-1 pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (25, 50, and 100 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times (typically 24 hours for protein expression analysis).
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (0, 25, 50, 100, 200, and 400 µM) for 24 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of nuclear Nrf2 and HO-1.
-
Procedure:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear protein, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000 dilution) and HO-1 (1:1000 dilution) overnight at 4°C. An antibody against β-actin or Lamin B is used as a loading control for total and nuclear proteins, respectively.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Mediated Nrf2 Activation
Caption: this compound induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
Experimental Workflow for Investigating this compound's Antioxidant Effects
Caption: Workflow for assessing this compound's impact on cell viability and antioxidant protein expression in RAW 264.7 macrophages.
Conclusion and Future Directions
Future research should aim to:
-
Directly quantify the reduction of specific ROS (e.g., superoxide, hydrogen peroxide) using fluorescent probes such as DCFH-DA to provide a more direct measure of this compound's antioxidant efficacy.
-
Investigate the upstream signaling molecules that are modulated by this compound to initiate the dissociation of the Keap1-Nrf2 complex.
-
Explore the therapeutic potential of this compound in preclinical models of diseases characterized by oxidative stress.
References
- 1. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Pipoxolan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of Pipoxolan, a 1,3-dioxolane derivative. Initially synthesized in 1968, this compound has been clinically utilized for its antispasmodic properties. This document delves into its synthesis, mechanism of action, and the evolution of research into its potential therapeutic applications beyond smooth muscle relaxation, including neuroprotection and oncology. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways and workflows using the DOT language for Graphviz.
Introduction
This compound, chemically known as 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one hydrochloride, is a synthetic compound first described by Pailer and colleagues in 1968. I[1]t has since been used in clinical practice as a smooth muscle relaxant for various conditions, including gastrointestinal and urogenital spasms. T[1]he primary mechanism of action for its spasmolytic effects involves the inhibition of L-type calcium channels and the enhancement of intracellular cyclic adenosine monophosphate (cAMP) levels. I[2]n recent years, scientific investigation has expanded to explore the therapeutic potential of this compound in other areas, notably in cerebrovascular protection and as an anticancer agent, revealing a broader and more complex pharmacological profile.
Discovery and History
The development of this compound began in the late 1960s, a period of significant activity in the synthesis of novel therapeutic compounds.
-
1968: this compound is first synthesized by Pailer et al. The original synthesis, as described in Monatshefte für Chemie, involved the reaction of a benzil derivative with 3-(1-piperidino)-1,2-propanediol.
-
Post-1968: Following its initial synthesis and characterization, this compound was introduced into clinical practice under various trade names, including Rowapraxin, for the treatment of smooth muscle spasms. *[3] 21st Century: A resurgence of interest in this compound has led to the investigation of its effects on different cellular signaling pathways, uncovering potential applications in neuroprotection and oncology.
Chemical Synthesis
The synthesis of this compound hydrochloride, a 1,3-dioxolane derivative, is a multi-step process. While the original 1968 publication by Pailer et al. provides the foundational method, subsequent modifications may exist in the patent literature. The core synthetic strategy involves the formation of the 1,3-dioxolan-4-one ring system.
A plausible synthetic route, based on the known chemistry of 1,3-dioxolan-4-ones, would involve the acid-catalyzed reaction of benzilic acid with 3-(1-piperidino)propanal. An alternative approach could be the reaction of a benzil derivative with 3-(1-piperidino)-1,2-propanediol. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability for pharmaceutical use.
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism, primarily targeting smooth muscle cells.
Antispasmodic Action
The spasmolytic activity of this compound is attributed to two main actions:
-
L-type Calcium Channel Blockade: this compound acts as an antagonist of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells. By binding to these channels, it reduces the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. This leads to muscle relaxation. 2[2]. Enhancement of cAMP Levels: this compound has been shown to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). T[2]his is likely achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is thought to be mediated through the induction of apoptosis and cell cycle arrest.
Pharmacokinetics and Pharmacodynamics
While comprehensive pharmacokinetic data for this compound is not extensively published in readily available literature, its clinical use as an antispasmodic suggests it achieves therapeutic concentrations in target tissues. The table below summarizes key pharmacokinetic parameters that would be essential to characterize for a full understanding of its profile.
| Parameter | Description | Typical Value (if available) |
| Cmax | Maximum plasma concentration | Data not available |
| Tmax | Time to reach Cmax | Data not available |
| AUC | Area under the plasma concentration-time curve | Data not available |
| Half-life (t½) | Time for plasma concentration to reduce by half | Data not available |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Data not available |
| EC50 | Concentration for 50% of maximal antispasmodic effect | Data not available |
Preclinical and Clinical Development
Antispasmodic Indications
Clinical experience with this compound has primarily been in the management of conditions characterized by smooth muscle spasms.
| Indication | Clinical Outcome |
| Gastrointestinal Spasms | Relief from abdominal cramping and pain. |
| Urogenital Spasms | Alleviation of pain associated with renal and biliary colic. |
| Dysmenorrhea | Reduction in menstrual cramping. |
Investigational Studies: Neuroprotection and Oncology
Preclinical studies have provided evidence for the potential of this compound in new therapeutic areas.
| Study Type | Model | Key Findings |
| Neuroprotection | In vivo rodent models of cerebral ischemia | Reduced infarct volume, improved neurological scores. |
| Oncology | In vitro cancer cell lines (e.g., leukemia, oral squamous cell carcinoma) | Induction of apoptosis, inhibition of cell proliferation. |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Smooth Muscle Contraction Assay
Objective: To assess the relaxant effect of this compound on smooth muscle tissue.
Protocol:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Induce a stable contraction using a spasmogen (e.g., acetylcholine, potassium chloride).
-
This compound Application: Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.
-
Data Acquisition: Record the isometric tension of the muscle strip using a force-displacement transducer.
-
Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot a dose-response curve to determine the EC50 value.
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Ras/MEK/ERK Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the Ras/MEK/ERK pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., a growth factor) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Ras, MEK, and ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Future Directions
The established safety profile of this compound as an antispasmodic, combined with the emerging preclinical evidence of its activity in other therapeutic areas, presents several avenues for future research and development:
-
Pharmacokinetic Profiling: A comprehensive characterization of the pharmacokinetic properties of this compound in both animals and humans is warranted to support its development for new indications.
-
Clinical Trials for New Indications: Well-designed clinical trials are needed to evaluate the efficacy of this compound in the treatment of cerebrovascular diseases and specific types of cancer.
-
Mechanism of Action Refinement: Further studies are required to fully elucidate the molecular targets and signaling pathways involved in the neuroprotective and anticancer effects of this compound.
-
Analogue Synthesis: The synthesis and screening of novel analogues of this compound may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Conclusion
This compound, a drug with a long history of clinical use as a smooth muscle relaxant, is experiencing a renewed interest due to its potential in neuroprotection and oncology. This technical guide has summarized the key aspects of its discovery, development, and mechanisms of action. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this multifaceted compound. The future of this compound may lie in its repositioning for new and significant unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for Pipoxolan in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the dosage and administration of Pipoxolan in animal studies, with a primary focus on its application in a cerebral ischemia model. Due to the limited publicly available data, the protocols and quantitative data are largely derived from a key study investigating the neuroprotective effects of this compound. General protocols for other types of animal studies are also provided as a reference for future research.
I. This compound in a Rat Model of Cerebral Ischemia
Based on a study investigating the effects of this compound on cerebral ischemia, the following dosages and administration protocols have been reported to be effective in reducing cerebral infarction and improving neurological outcomes in rats.[1]
Data Presentation: Cerebral Ischemia Model
| Animal Model | Drug | Dosing | Administration Route | Frequency | Key Findings | Reference |
| Sprague-Dawley Rats | This compound | 10 mg/kg | Oral (p.o.) | Single dose, 60 minutes prior to Middle Cerebral Artery Occlusion (MCAO) | Significantly reduced cerebral infarction area and improved neurological deficit scores. | [1] |
| Sprague-Dawley Rats | This compound | 30 mg/kg | Oral (p.o.) | Single dose, 60 minutes prior to Middle Cerebral Artery Occlusion (MCAO) | Showed a more pronounced reduction in cerebral infarction area and greater improvement in neurological deficit scores compared to the 10 mg/kg dose. | [1] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is adapted from the methodology described by Chen et al. (2013) for inducing focal cerebral ischemia in rats to study the effects of this compound.[1]
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (250-300g).
- Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water for at least one week prior to the experiment.
- Fasting: Fast the rats overnight before the surgery but allow free access to water.
2. Anesthesia and Surgical Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., Zoletil, 25 mg/kg, intraperitoneally).
- Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
- Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
3. This compound Administration:
- Prepare a solution of this compound in a suitable vehicle (e.g., saline).
- Administer this compound orally (p.o.) at a dose of 10 mg/kg or 30 mg/kg, 60 minutes prior to the induction of ischemia. A control group should receive the vehicle only.
4. Induction of Middle Cerebral Artery Occlusion (MCAO):
- Ligate the distal portion of the ECA.
- Insert a 4-0 nylon monofilament suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
- After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
5. Post-Surgical Care and Neurological Assessment:
- Suture the incision and allow the animal to recover from anesthesia.
- At 24 hours post-reperfusion, evaluate the neurological deficit using a standardized scoring system (e.g., a 5-point scale).
- Following the neurological assessment, euthanize the animals for tissue collection and analysis (e.g., TTC staining to measure infarct volume).
Experimental Workflow for Cerebral Ischemia Study
II. This compound in Animal Models of Leukemia
While some studies have indicated the potential anti-leukemic activity of this compound, specific in vivo dosage and administration protocols for animal models of leukemia are not well-documented in publicly available literature. The following is a general protocol that can be adapted for such studies.
General Experimental Protocol: Xenograft Mouse Model of Leukemia
1. Cell Culture and Animal Model:
- Cell Line: Culture a suitable human leukemia cell line (e.g., HL-60) under appropriate conditions.
- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.
2. Xenograft Implantation:
- Harvest the leukemia cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Inject the cell suspension intravenously (i.v.) or subcutaneously (s.c.) into the mice.
3. This compound Administration:
- Dose-Ranging Study: It is crucial to first perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in the selected mouse strain.
- Administration: Based on the MTD, administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection). The administration frequency (e.g., daily, every other day) will also need to be optimized.
4. Monitoring and Endpoint:
- Monitor the animals regularly for signs of tumor growth (e.g., palpable tumors for s.c. models, signs of leukemia progression for i.v. models) and toxicity (e.g., weight loss, changes in behavior).
- The primary endpoint could be survival, tumor volume, or the percentage of leukemic cells in the bone marrow or peripheral blood.
5. Data Analysis:
- Compare the outcomes in the this compound-treated groups to a vehicle-treated control group.
III. Pharmacokinetic and Toxicity Studies
General Protocol: Pharmacokinetic Study
1. Animal Model:
- Select at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).
2. Drug Administration:
- Administer a single dose of this compound via both intravenous (i.v.) and the intended clinical route (e.g., oral).
3. Sample Collection:
- Collect blood samples at multiple time points after administration.
4. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
5. Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.
General Protocol: Acute and Subchronic Toxicity Studies
1. Acute Toxicity:
- Administer a single, high dose of this compound to rodents.
- Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50.
2. Subchronic Toxicity:
- Administer repeated doses of this compound to rodents and a non-rodent species for a defined period (e.g., 28 or 90 days).
- Monitor for changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
- At the end of the study, perform a complete necropsy and histopathological examination of all major organs.
Signaling Pathway Implicated in this compound's Neuroprotective Effect
The study by Chen et al. (2013) suggests that this compound's protective effects in cerebral ischemia may be mediated through the inhibition of the Ras/MEK/ERK signaling pathway, which in turn reduces the expression of matrix metalloproteinases (MMP-2 and MMP-9) involved in vascular smooth muscle cell migration.[1]
Disclaimer: The information provided is for research purposes only and is based on limited available data. Researchers should always conduct their own dose-finding and toxicity studies for any new application or animal model. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes: Assessing Pipoxolan Cytotoxicity with Cell Viability Assays
Introduction
Pipoxolan is a compound historically recognized as a smooth muscle relaxant.[1][2] However, recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma (OSCC) and human leukemia cells.[2][3][4][5] The primary mechanism of its antitumor activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the inhibition of key survival pathways like PI3K/AKT.[3][4]
To quantify the cytotoxic potential of this compound and elucidate its dose-dependent effects, a panel of robust cell viability assays is essential. These assays are fundamental in drug discovery and toxicology for screening cytotoxic compounds.[6][7][8] This document provides detailed protocols for three commonly used assays—MTT, alamarBlue (Resazurin), and LDH—to evaluate this compound-induced cytotoxicity.
Principles of Key Viability Assays
-
MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[9] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization. The MTT assay has been successfully used to determine the IC50 values of this compound in various cancer cell lines.[3][4]
-
alamarBlue® (Resazurin) Assay (Metabolic Activity): Similar to the MTT assay, the alamarBlue assay uses a redox indicator to measure metabolic activity.[11] The blue, non-fluorescent, and cell-permeable compound resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[12][13] This conversion can be quantified by measuring either fluorescence or absorbance.[14] A key advantage of this assay is its non-toxic nature, allowing for continuous monitoring of cell viability over time.[13]
-
LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released, serving as an indicator of cell lysis and cytotoxicity.[16][17]
Data Presentation: this compound Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various human cancer cell lines after a 24-hour treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| TW206 | Oral Squamous Cell Carcinoma (OSCC) | 13.13 | [3][4] |
| HSC-3 | Oral Squamous Cell Carcinoma (OSCC) | 42.28 | [3][4] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 52.69 | [3][4] |
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing this compound cytotoxicity.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via ROS and PI3K/AKT inhibition.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[10][18]
A. Materials and Reagents
-
Cells of interest (e.g., HSC-3, TW206)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of measuring absorbance at 570 nm)
B. Experimental Procedure
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Adjust the cell density in complete medium and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) should be determined empirically for each cell line. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various this compound concentrations. Include "vehicle control" wells (containing the same concentration of solvent used for this compound) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Protocol 2: alamarBlue® (Resazurin) Cytotoxicity Assay
This protocol is based on standard procedures for resazurin-based assays.[12][14]
A. Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates (for fluorescence measurement)
-
alamarBlue® reagent
-
Microplate reader (capable of measuring fluorescence at Ex/Em ~560/590 nm or absorbance at 570 nm and 600 nm)
B. Experimental Procedure
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Use opaque-walled plates to minimize background fluorescence.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
alamarBlue Addition: Aseptically add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[14]
-
Incubation with Reagent: Return the plate to the incubator for 1-8 hours.[14] The optimal incubation time can vary between cell types and should be determined empirically.
-
Fluorescence/Absorbance Measurement:
-
Data Analysis: Calculate the percentage of cell viability using the fluorescence or absorbance readings, correcting for background (wells with medium and alamarBlue® but no cells).
-
% Viability = [(Signal of Treated Cells - Signal of Blank) / (Signal of Vehicle Control - Signal of Blank)] x 100
-
Protocol 3: LDH Cytotoxicity Assay
This protocol outlines the general steps for measuring LDH release.[17][20]
A. Materials and Reagents
-
Cells of interest
-
Complete cell culture medium (serum-free medium is often recommended during the assay to reduce background LDH)
-
This compound stock solution
-
96-well clear, flat-bottom plates
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (e.g., 10X Triton X-100, provided in most kits) for maximum LDH release control
-
Stop Solution (provided in most kits)
-
Microplate reader (capable of measuring absorbance at ~490 nm)
B. Experimental Procedure
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Setup of Controls: On the same plate, prepare the following controls in triplicate:[17]
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of the experiment.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] Add 50 µL of Stop Solution. Measure the absorbance at ~490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs of Treated - Abs of Vehicle Control) / (Abs of Max Release - Abs of Vehicle Control)] x 100
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. This compound inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. cellbiologics.com [cellbiologics.com]
Application Notes: Western Blot Analysis of Proteins Modulated by Pipoxolan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Pipoxolan on protein expression, with a focus on its anti-inflammatory properties. This compound, traditionally known as a smooth muscle relaxant, has demonstrated significant anti-inflammatory capabilities by modulating key signaling pathways.[1][2] This document outlines the primary protein targets, detailed experimental protocols, and expected outcomes based on current research.
Key Protein Targets for Western Blot Analysis
This compound has been shown to influence several proteins central to the inflammatory response. The following tables summarize the key protein targets and their expected expression changes following this compound treatment in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Pro-Inflammatory Mediators
| Target Protein | Function | Expected Change with this compound |
| iNOS (Inducible Nitric Oxide Synthase) | Produces nitric oxide, a key inflammatory mediator. | Decrease[1][2] |
| COX-2 (Cyclooxygenase-2) | Enzyme responsible for prostaglandin synthesis during inflammation. | Decrease[1][2] |
Inflammatory Cytokines
| Target Protein | Function | Expected Change with this compound |
| TNF-α (Tumor Necrosis Factor-alpha) | A major pro-inflammatory cytokine. | Decrease in production[1][2] |
| IL-6 (Interleukin-6) | A cytokine with both pro- and anti-inflammatory roles. | Decrease in production[1][2] |
Transcription Factors and Signaling Pathways
| Pathway | Target Proteins | Function | Expected Change with this compound |
| NF-κB Pathway | p65, p50 | Key transcription factors for inflammatory gene expression. | Inhibition of nuclear translocation[1] |
| AP-1 Pathway | c-Jun, c-Fos | Transcription factors involved in inflammation and cellular stress. | Inhibition of nuclear translocation[1] |
| STAT Pathway | p-STAT3 | Transcription factors that mediate cytokine signaling. | Inhibition of phosphorylation[1] |
| TLR4/AKT Pathway | LBP, CD14, MD-2, TLR4, p-AKT | Upstream regulators of inflammatory signaling. | Decrease in expression/phosphorylation[1] |
| Nrf2 Pathway | p-Nrf2, HO-1 | Key regulators of the antioxidant response. | Activation and increased expression[1][2] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on the aforementioned protein targets. This protocol is based on studies conducted on LPS-stimulated RAW 264.7 macrophages.[1]
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed RAW 264.7 cells (e.g., 3 x 10^4 cells/well in a 96-well plate for cytokine assays or scaled up for protein extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media and incubating for the desired time (e.g., 24 hours).
-
Protein Extraction
-
Total Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a protein extraction solution (e.g., PRO-PREP™ Protein Extraction Solution) according to the manufacturer's instructions.
-
Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Nuclear Protein Extraction: For analysis of transcription factor translocation, use a nuclear extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by electrophoresis on an 8% to 12% sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The gel percentage will depend on the molecular weight of the target protein.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-STAT3, anti-Nrf2, etc.) overnight at 4°C. Dilute the antibodies according to the manufacturer's recommendations.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the immunoreactive proteins using an enhanced chemiluminescence (ECL) reagent.
-
-
Imaging and Quantification:
-
Capture the chemiluminescent signal using an imaging system (e.g., GE Las 4000 Mimi Molecular Imaging System).
-
Quantify the band intensities using densitometry software (e.g., TotalLab gel analysis software). Normalize the expression of target proteins to a loading control such as β-actin or GAPDH.
-
Visualizations
Signaling Pathways Affected by this compound
The following diagram illustrates the signaling pathways modulated by this compound in LPS-stimulated macrophages.
References
- 1. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Pipoxolan-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan is a compound with potential therapeutic applications. Emerging research suggests that this compound may exert its effects by inducing apoptosis, or programmed cell death, in target cells. Flow cytometry is a powerful and quantitative method for studying apoptosis. This document provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, enabling researchers to characterize its dose-dependent and time-course effects. The primary methods covered are Annexin V and Propidium Iodide (PI) staining for the detection of apoptotic cells, analysis of mitochondrial membrane potential, and measurement of caspase activity.
Principle of Apoptosis Assays
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to label early apoptotic cells.[1][2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[1][2] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations.[2][3]
Changes in the mitochondrial membrane potential (ΔΨm) are also a hallmark of early apoptosis.[4] The JC-1 dye can be used to measure ΔΨm; in healthy cells, it forms aggregates in the mitochondria and fluoresces red, while in apoptotic cells with low ΔΨm, it remains in the cytoplasm as monomers and fluoresces green.[4][5][6]
Caspases are a family of proteases that are key mediators of apoptosis.[7][8][9] Specific fluorogenic substrates can be used to detect the activity of executioner caspases like caspase-3 and -7, providing a direct measure of the apoptotic signaling cascade.[7][10]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates a plausible signaling cascade initiated by this compound, leading to the induction of apoptosis. In this hypothetical model, this compound is proposed to induce cellular stress, leading to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 88.7 ± 3.4 | 8.1 ± 1.5 | 3.2 ± 0.7 |
| 5 | 75.4 ± 4.2 | 18.9 ± 2.9 | 5.7 ± 1.1 |
| 10 | 52.1 ± 5.5 | 35.6 ± 4.1 | 12.3 ± 2.3 |
| 25 | 25.8 ± 6.3 | 50.3 ± 5.8 | 23.9 ± 3.9 |
| 50 | 10.2 ± 3.8 | 45.1 ± 6.2 | 44.7 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound-Induced Apoptosis
| Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 6 | 85.3 ± 2.9 | 10.2 ± 1.8 | 4.5 ± 0.9 |
| 12 | 68.7 ± 4.1 | 22.5 ± 3.5 | 8.8 ± 1.7 |
| 24 | 40.2 ± 5.8 | 41.3 ± 4.9 | 18.5 ± 3.1 |
| 48 | 15.6 ± 4.5 | 30.1 ± 5.2 | 54.3 ± 6.8 |
Cells were treated with 10 µM this compound. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for staining cells treated with this compound to differentiate between live, early apoptotic, and late apoptotic/necrotic populations.
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
This compound
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour.[11]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
This compound
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1.
-
-
JC-1 Staining:
-
Harvest and wash the cells as described in Protocol 1.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Resuspend the cell pellet in the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in an appropriate assay buffer provided with the kit.
-
Analyze the samples immediately on a flow cytometer.
-
Detect green fluorescence (JC-1 monomers) in the FITC channel (FL1) and red fluorescence (JC-1 aggregates) in the PE channel (FL2).[5]
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.[6]
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol details the measurement of effector caspase activity, a key event in the execution phase of apoptosis.
Materials:
-
CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit or similar
-
This compound
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1.
-
-
Caspase-3/7 Staining:
-
Add the Caspase-3/7 detection reagent directly to the cell culture medium according to the manufacturer's protocol.[7]
-
Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells (no washing steps are typically required).
-
Analyze the samples on a flow cytometer.
-
Detect the green fluorescent signal from the cleaved substrate in the FITC channel.
-
An increase in green fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.
-
Troubleshooting
-
High background fluorescence: Ensure complete washing of cells to remove excess unbound antibodies or dyes.
-
Low signal: Check the concentration of the staining reagents and the incubation time. Ensure the flow cytometer is properly calibrated and the correct laser and filters are being used.
-
Cell clumping: Handle cells gently and consider adding a small amount of EDTA to the buffer to prevent clumping.
-
Inconsistent results: Maintain consistency in cell number, reagent concentrations, and incubation times across all experiments.
By following these detailed protocols, researchers can effectively utilize flow cytometry to quantify and characterize this compound-induced apoptosis, providing valuable insights into its mechanism of action.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 5. store.sangon.com [store.sangon.com]
- 6. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase activity and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. stemcell.com [stemcell.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
In Vivo Models for Evaluating the Efficacy of Pipoxolan: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan is a pharmacologically active compound, historically recognized for its antispasmodic and smooth muscle relaxant properties. Emerging research has unveiled its therapeutic potential across a spectrum of other conditions, including neurodegenerative diseases, psychiatric disorders, inflammation, and cancer. This document provides detailed application notes and protocols for in vivo models designed to evaluate the efficacy of this compound across these diverse therapeutic areas. The protocols are based on established preclinical research methodologies and are intended to guide researchers in designing and executing robust in vivo studies.
Neuroprotective Effects: Cerebral Ischemia
This compound has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia, suggesting its potential in the treatment of stroke and other ischemic brain injuries. The primary mechanism involves the attenuation of neuronal apoptosis and the inhibition of vascular smooth muscle cell (VSMC) migration, which contributes to intimal hyperplasia.
Signaling Pathway
The neuroprotective and vascular effects of this compound in cerebral ischemia are mediated through the inhibition of the Ras/MEK/ERK signaling pathway and the downregulation of matrix metalloproteinases (MMPs).
Quantitative Data Summary
| In Vivo Model | Animal Species | This compound Dose (p.o.) | Key Findings | Percentage Improvement |
| Transient Focal Cerebral Ischemia-Reperfusion | Rat (Sprague-Dawley) | 10 mg/kg | Reduction in cerebral infarction area | 43.18% |
| 30 mg/kg | Reduction in cerebral infarction area | 73.43% | ||
| 10 mg/kg | Improvement in neurological deficit score | 31.25% | ||
| 30 mg/kg | Improvement in neurological deficit score | 46.88% | ||
| 10 mg/kg | Reduction in TUNEL-positive cells (apoptosis) | 37.18% | ||
| 30 mg/kg | Reduction in TUNEL-positive cells (apoptosis) | 63.44% | ||
| Carotid Artery Ligation | Mouse (ICR) | 10 mg/kg | Reduction in intimal hyperplasia | Not specified |
| 30 mg/kg | Reduction in intimal hyperplasia | Not specified |
Experimental Protocol: Transient Focal Cerebral Ischemia-Reperfusion Model in Rats
This protocol is designed to induce a temporary blockage of a cerebral artery, followed by reperfusion, mimicking the events of an ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer this compound (10 or 30 mg/kg) or vehicle orally one hour before inducing ischemia.
-
Anesthesia and Surgery: Anesthetize the rat. Perform a middle cerebral artery occlusion (MCAO) by inserting a 4-0 monofilament nylon suture into the internal carotid artery to block the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: Maintain the occlusion for 90 minutes. After this period, withdraw the suture to allow reperfusion.
-
Post-Operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care.
-
Neurological Evaluation (24 hours post-reperfusion): Assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological Analysis: For a separate cohort of animals, perfuse the brains with paraformaldehyde and process for histology and immunohistochemistry to assess for markers of apoptosis (e.g., TUNEL staining, cleaved caspase-3).
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties by suppressing key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB, AP-1, and STAT signaling pathways, while activating the antioxidant Nrf2 pathway.
Application Notes and Protocols for the Quantification of Pipoxolan Using Liquid Chromatography
These application notes provide detailed methodologies for the quantitative analysis of Pipoxolan in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable methods for quality control and stability testing of this compound.
Method 1: HPLC with Acetonitrile and Ammonium Acetate Mobile Phase
This method is a stability-indicating assay for the determination of this compound HCl in the presence of its degradation products.[1][2]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 10 µg/mL[1][2] |
| Correlation Coefficient (r) | 0.9999[2] |
| Mean Percentage Recovery | 99.38 ± 0.672%[1][2] |
| Retention Time (this compound) | 4.143 ± 0.004 min[2] |
| Retention Time (Degradant) | 0.927 ± 0.09 min[2] |
Experimental Protocol
1. Instrumentation:
-
An Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, and a variable wavelength detector.[2]
2. Chromatographic Conditions:
-
Column: ODS Hypersil C18 (100 x 2.1 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 1mM ammonium acetate (80:20, v/v).[1][2]
-
Injection Volume: 20 µL.[2]
-
Temperature: Ambient.[2]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound HCl in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations within the linearity range of 1-10 µg/mL.[1][2]
4. Sample Preparation:
-
For drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibrated range.
-
For drug product (e.g., tablets), weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a known amount of this compound HCl should be dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution within the calibrated range.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Method 2: HPLC with Methanol and Sodium Dihydrogen Phosphate Mobile Phase
This liquid chromatography method was developed for the quantitative determination of this compound hydrochloride (PPH) and its degradants, and has been validated for linearity, accuracy, precision, and robustness.[3][4][5]
Quantitative Data Summary
| Parameter | Value |
| Retention Time (this compound) | 4.99 ± 0.006 min[4] |
| Retention Time (Degradant) | 2.28 ± 0.005 min[4] |
Experimental Protocol
1. Instrumentation:
-
A Shimadzu LC system or equivalent, equipped with a pump, system controller, degasser, injector with a 20 µL loop, and a UV-Vis detector.[4]
2. Chromatographic Conditions:
-
Column: Discovery C18 LC column (25 cm x 4.6 mm, 5 µm particle size).[3][4][5]
-
Mobile Phase: A mixture of methanol and 10 mM sodium dihydrogen phosphate (60:40, v/v), with the pH adjusted to 6.5 using 0.2 M sodium hydroxide.[3][4][5]
-
Flow Rate: Not specified in the provided search results. A typical starting flow rate for a 4.6 mm ID column would be 1.0 mL/min.
-
Injection Volume: 20 µL.[4]
3. Standard and Sample Preparation:
-
Follow similar procedures as outlined in Method 1, using the mobile phase of this method as the diluent.
4. Analysis:
-
Equilibrate the column with the mobile phase.
-
Perform injections of standards and samples as described in Method 1.
Experimental Workflow
Caption: General workflow for this compound quantification by HPLC.
References
Pipoxolan Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pipoxolan
This compound is a compound originally developed as a smooth muscle relaxant and antispasmodic agent. Recent research has unveiled its broader therapeutic potential, demonstrating anti-inflammatory, neuroprotective, and notably, anticancer properties. These multifaceted activities have spurred interest in its use in in vitro cell culture experiments to elucidate its mechanisms of action and evaluate its efficacy in various disease models.
This compound hydrochloride, the salt form commonly used in research, is soluble in water. Its mechanism of action is complex, involving the modulation of multiple signaling pathways. In the context of the central nervous system, it is suggested to increase levels of dopamine and serotonin and possess antioxidant properties. As a smooth muscle relaxant, it acts on calcium channels. Furthermore, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, summarizes its known biological activities, and presents its effects on key signaling pathways.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for the accurate preparation of solutions.
| Property | Value |
| Molecular Formula | C₂₂H₂₆ClNO₃ |
| Molecular Weight | 387.90 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water. While specific quantitative data in DMSO and ethanol is not readily available, it is common practice to dissolve similar compounds in these solvents for cell culture applications. A preliminary solubility test is recommended. |
| Storage | Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years)[1]. |
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
Objective: To prepare a high-concentration stock solution of this compound hydrochloride that can be easily diluted to working concentrations for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies due to its high solubilizing capacity and miscibility with cell culture media.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM to 100 mM. For this protocol, we will prepare a 10 mM stock solution.
-
Calculate the Required Mass:
-
Molecular Weight of this compound hydrochloride = 387.90 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 387.90 g/mol x 1000 mg/g
-
Mass = 3.879 mg
-
-
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.879 mg of this compound hydrochloride powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Dissolving the Compound: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
Ensuring Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, if there are concerns about contamination, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage of Stock Solution: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the high-concentration stock solution to the final desired concentrations for treating cells in culture.
Materials:
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound hydrochloride stock solution at room temperature or in a 37°C water bath.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Application to Cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, if you have cells in 1 mL of medium in a well and you want a final concentration of 10 µM, you would add a specific volume of a higher concentration working solution. To minimize pipetting errors, it is often easier to prepare a 2X or 10X working solution and add a corresponding volume to the wells.
-
Incubation: Incubate the cells with this compound for the desired experimental duration.
In Vitro Applications and Effective Concentrations
This compound has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. The effective concentration can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
| Cell Line | Effect | Effective Concentration (IC₅₀) | Reference |
| HL-60 (Human Leukemia) | Induces apoptosis and G0/G1 cell cycle arrest | 6.25 µg/mL | [2] |
| Oral Squamous Cell Carcinoma (OSCC) cells (TW206 and HSC-3) | Induces apoptosis | Not specified, but effects observed with treatment | [3] |
| RAW 264.7 (Murine Macrophage) | Suppresses inflammatory factors | Not specified for cytotoxicity, but anti-inflammatory effects observed | [4] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. It is a common measure of a compound's potency.
Known Signaling Pathways Affected by this compound
This compound modulates several key signaling pathways involved in inflammation, cell survival, and proliferation.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to suppress the activation of several pro-inflammatory transcription factors, including NF-κB, AP-1, and STATs, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This is achieved, in part, by inhibiting the upstream Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Induction of Apoptosis in Cancer Cells
In cancer cells, this compound has been demonstrated to induce apoptosis by inhibiting the pro-survival PI3K/AKT signaling pathway. This leads to a cascade of events including an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[3]
Caption: this compound-induced apoptotic pathway.
Experimental Workflow for Cytotoxicity Assay
A typical workflow to assess the cytotoxicity of this compound on a cancer cell line using an MTT assay is outlined below.
Caption: Workflow for a typical cytotoxicity assay.
Conclusion
This compound is a compound with diverse biological activities that make it a valuable tool for in vitro research in oncology, immunology, and neuroscience. The protocols and information provided herein offer a comprehensive guide for researchers to prepare and utilize this compound solutions in cell culture experiments. Adherence to proper solution preparation, storage, and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Pipoxolan in Organ Bath Experiments: Application Notes and Protocols for Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan is recognized as a smooth muscle relaxant with antispasmodic properties.[1] Its mechanism of action is primarily attributed to the inhibition of calcium influx into smooth muscle cells and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This dual action leads to the relaxation of smooth muscle, making it a compound of interest for therapeutic applications in conditions characterized by smooth muscle spasms, such as in the gastrointestinal, respiratory, and urogenital tracts.[1]
These application notes provide a comprehensive guide for utilizing this compound hydrochloride in organ bath experiments to investigate its muscle relaxant effects. The protocols detailed below are designed to be adaptable for various smooth muscle tissues and can be tailored to specific research questions.
Mechanism of Action
This compound exerts its muscle relaxant effects through a dual mechanism:
-
Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells by blocking L-type calcium channels.[2] The influx of Ca2+ is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound reduces the intracellular Ca2+ concentration available for binding to calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains, which is essential for muscle contraction.
-
Elevation of cAMP Levels: this compound also increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This is likely achieved through the inhibition of phosphodiesterase (PDE), the enzyme responsible for cAMP degradation. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates several target proteins that promote muscle relaxation. These can include the phosphorylation of MLCK, which decreases its affinity for the Ca2+-calmodulin complex, and the phosphorylation of phospholamban, which stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to sequester Ca2+ from the cytoplasm back into the sarcoplasmic reticulum.
The synergistic effect of reducing intracellular calcium and increasing cAMP-mediated relaxation signaling results in a potent and sustained smooth muscle relaxant effect.[2]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced muscle relaxation.
Data Presentation
While this compound is known for its smooth muscle relaxant properties, a comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., EC50 values, percentage of relaxation) for its effects on various smooth muscle preparations in organ bath experiments. Therefore, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Spasmolytic Effect of this compound on Pre-contracted Smooth Muscle Preparations
| Tissue Preparation | Spasmogen (Concentration) | This compound EC50 (M) | Maximum Relaxation (%) |
| e.g., Guinea Pig Ileum | e.g., Acetylcholine (1 µM) | Data to be determined | Data to be determined |
| e.g., Rat Uterus | e.g., Oxytocin (10 nM) | Data to be determined | Data to be determined |
| e.g., Rat Trachea | e.g., Carbachol (1 µM) | Data to be determined | Data to be determined |
| e.g., Rat Aorta | e.g., Phenylephrine (1 µM) | Data to be determined | Data to be determined |
Table 2: Inhibitory Effect of this compound on Agonist-Induced Contractions
| Tissue Preparation | Agonist | This compound Concentration (M) | Agonist EC50 Shift (Fold Change) |
| e.g., Guinea Pig Ileum | e.g., Acetylcholine | e.g., 10⁻⁷ M | Data to be determined |
| e.g., 10⁻⁶ M | Data to be determined | ||
| e.g., 10⁻⁵ M | Data to be determined | ||
| e.g., Rat Aorta | e.g., KCl | e.g., 10⁻⁷ M | Data to be determined |
| e.g., 10⁻⁶ M | Data to be determined | ||
| e.g., 10⁻⁵ M | Data to be determined |
Experimental Protocols
General Organ Bath Setup
A standard isolated organ bath system is required for these experiments. The setup typically includes:
-
A water-jacketed organ bath to maintain a constant temperature (usually 37°C).
-
A reservoir for physiological salt solution (e.g., Krebs-Henseleit solution).
-
An aeration system to bubble the physiological solution with carbogen (95% O₂ / 5% CO₂).
-
An isometric force transducer to measure muscle tension.
-
An amplifier and data acquisition system to record the output from the transducer.
Experimental Workflow Diagram
Caption: General workflow for an organ bath experiment.
Protocol 1: Evaluation of Spasmolytic Activity of this compound
Objective: To determine the concentration-dependent relaxant effect of this compound on pre-contracted smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus, rat trachea, or rat aortic rings).
-
Physiological Salt Solution (PSS), appropriate for the tissue (e.g., Krebs-Henseleit solution).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Spasmogen (e.g., Acetylcholine, Histamine, Oxytocin, Phenylephrine, KCl).
-
This compound hydrochloride stock solution.
-
Standard organ bath apparatus.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue from a euthanized animal and place it in cold, aerated PSS. Prepare tissue segments of appropriate size (e.g., 1-2 cm for ileum, 2-3 mm rings for aorta).
-
Mounting: Suspend the tissue segment in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 g for guinea pig ileum). During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
Induction of Contraction: After equilibration, induce a sustained contraction using a submaximal concentration of a suitable spasmogen (e.g., 1 µM Acetylcholine for guinea pig ileum or 60 mM KCl for vascular smooth muscle).
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the muscle tension throughout the experiment.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial contraction induced by the spasmogen. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximum relaxation percentage.
Protocol 2: Investigation of this compound's Effect on Agonist-Induced Contractions
Objective: To assess the inhibitory effect of this compound on contractions induced by various agonists.
Procedure:
-
Follow steps 1-3 of Protocol 1 for tissue preparation, mounting, and equilibration.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a contractile agonist (e.g., Acetylcholine or KCl) by adding it to the organ bath in increasing logarithmic concentrations.
-
Washout: After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.
-
Incubation with this compound: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Second Concentration-Response Curve: In the continued presence of this compound, repeat the cumulative addition of the contractile agonist to generate a second concentration-response curve.
-
Repeat (Optional): Repeat steps 4 and 5 with different fixed concentrations of this compound.
-
Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the fold shift in the agonist's EC50 value at each concentration of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the muscle relaxant properties of this compound in a variety of smooth muscle tissues using organ bath pharmacology. While the dual mechanism of calcium channel blockade and cAMP elevation is established, further research is encouraged to quantify the potency and efficacy of this compound in different tissues and against various contractile stimuli. The provided templates for data presentation will aid in the systematic collection and comparison of these valuable findings.
References
Application Notes and Protocols for Pipoxolan in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan is a compound that has demonstrated inhibitory effects on the proliferation of leukemia cell lines. This document provides a detailed overview of the experimental protocols to assess the efficacy and mechanism of action of this compound in leukemia cells, with a specific focus on the HL-60 human promyelocytic leukemia cell line. The provided protocols are based on established methodologies for evaluating cytotoxicity, cell cycle arrest, and apoptosis.
Mechanism of Action
This compound has been shown to inhibit the proliferation of HL-60 human leukemia cancer cells by inducing cell cycle arrest and apoptosis.[1] The molecular mechanism involves the generation of intracellular reactive oxygen species (ROS), which plays a crucial role in initiating the apoptotic process.[1] Key events include the upregulation of p53 and p21, leading to an arrest of the cell cycle in the G0/G1 phase.[1] Furthermore, this compound treatment results in an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[1] This, in turn, activates a caspase cascade, involving the cleavage of procaspases-9 and -3, ultimately leading to the execution of apoptosis.[1]
Data Presentation
While detailed dose-response and time-course data for this compound's effects on HL-60 cells are not extensively available in the public domain, the following tables summarize the key qualitative and semi-quantitative findings.
Table 1: Cytotoxicity of this compound in HL-60 Cells
| Parameter | Cell Line | Method | Observation | Citation |
| Apoptosis Induction | HL-60 | Flow Cytometry, DNA Fragmentation | Significant induction of apoptosis at 6.25 µg/mL after 24 hours. | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment | Cell Line | Method | Effect | Citation |
| This compound | HL-60 | Flow Cytometry | Arrest of cells in the G0/G1 phase of the cell cycle. | [1] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound in HL-60 Cells
| Protein | Effect | Method | Citation |
| p53 | Upregulation | Western Blotting | [1] |
| p21 | Upregulation | Western Blotting | [1] |
| Bax/Bcl-2 Ratio | Increased | Western Blotting | [1] |
| Cytochrome c | Release from mitochondria | Western Blotting | [1] |
| Caspase-9 | Cleavage (Activation) | Western Blotting | [1] |
| Caspase-3 | Cleavage (Activation) | Western Blotting | [1] |
Mandatory Visualizations
Caption: this compound-induced signaling pathway in leukemia cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the metabolic activity of leukemia cells by 50% (IC50).
Materials:
-
HL-60 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control HL-60 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat HL-60 cells with this compound as described in the cell viability assay in 6-well plates.
-
Cell Harvesting: After the desired incubation time, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in the different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and control HL-60 cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation and Harvesting: Culture and treat HL-60 cells with this compound in 6-well plates. Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control HL-60 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, Bax, Bcl-2, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
Application Notes: Immunohistochemical Analysis of Pipoxolan-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pipoxolan is a smooth muscle relaxant historically used as an antispasmodic agent.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells, a critical step for muscle contraction.[3] this compound has been shown to interact with L-type calcium channels, reducing their permeability to calcium ions.[3] Additionally, it may enhance cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA) to further promote muscle relaxation.[3] Recent studies have also explored its effects on vascular smooth muscle cell proliferation and migration, suggesting potential applications in conditions like vascular injury and cerebral ischemia.[1][4]
These application notes provide a generalized framework for using immunohistochemistry (IHC) to study the effects of this compound on tissue samples. The protocols outlined below are intended as a starting point and should be optimized for specific tissues and target antigens.
Data Presentation
Quantitative analysis of IHC staining is crucial for objective interpretation. The H-Score is a common semi-quantitative method that accounts for both the intensity of staining and the percentage of positively stained cells.[5][6]
H-Score Calculation: The H-Score is calculated using the formula: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)][5][6]
The resulting score ranges from 0 to 300.[5] Deep learning-based algorithms are also available to automate H-score quantification, increasing speed and reducing subjectivity.[7][8][9]
Table 1: Example Data Summary for Biomarker Expression in this compound-Treated Smooth Muscle Tissue
| Treatment Group | Target Biomarker | Mean H-Score (± SD) | P-value (vs. Control) | Fold Change |
| Vehicle Control | α-Smooth Muscle Actin (α-SMA) | 250 ± 15 | - | 1.0 |
| This compound (10 µM) | α-Smooth Muscle Actin (α-SMA) | 245 ± 18 | 0.58 | 0.98 |
| Vehicle Control | Phospho-Myosin Light Chain | 180 ± 20 | - | 1.0 |
| This compound (10 µM) | Phospho-Myosin Light Chain | 95 ± 12 | <0.01 | 0.53 |
| Vehicle Control | Calponin | 210 ± 10 | - | 1.0 |
| This compound (10 µM) | Calponin | 205 ± 14 | 0.45 | 0.98 |
Table 2: Example Cellular Localization of Target Biomarkers
| Target Biomarker | Predominant Cellular Localization | Expected Change with this compound | Rationale for Selection |
| α-Smooth Muscle Actin (α-SMA) | Cytoplasm / Cytoskeleton | No significant change expected | Structural marker for smooth muscle cells.[10][11] |
| Phospho-Myosin Light Chain | Cytoplasm | Decrease | Key indicator of contractile activity; reduced by Ca2+ channel blockade. |
| Calponin | Cytoplasm | No significant change expected | Calcium-binding protein involved in regulating smooth muscle contraction. |
| L-type Calcium Channel (Ca v 1.2) | Plasma Membrane | Potential internalization or expression change | Direct target of this compound.[3][12] |
Experimental Protocols
Protocol 1: Immunohistochemistry for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a standard method for detecting protein expression in FFPE tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary Antibody (diluted in blocking buffer)
-
Biotinylated Secondary Antibody
-
Horseradish Peroxidase (HRP)-conjugated Streptavidin
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
2. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in deionized water.
3. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer. b. Use a steamer, water bath, or pressure cooker (e.g., 95-100°C for 20-30 minutes). c. Allow slides to cool to room temperature for at least 20 minutes.[13] d. Rinse slides in PBS.
4. Peroxidase Blocking: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse slides in PBS.
5. Blocking: a. Apply Blocking Buffer to cover the tissue section. b. Incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
6. Primary Antibody Incubation: a. Gently tap off the blocking buffer (do not rinse). b. Apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.
7. Secondary Antibody and Detection: a. Rinse slides with PBS: 3 changes, 5 minutes each. b. Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Rinse slides with PBS: 3 changes, 5 minutes each. d. Apply HRP-conjugated streptavidin and incubate for 30 minutes at room temperature. e. Rinse slides with PBS: 3 changes, 5 minutes each.
8. Chromogenic Development: a. Prepare DAB substrate solution according to the manufacturer's instructions. b. Apply DAB solution to the tissue and monitor for color development (typically 1-10 minutes). c. Stop the reaction by immersing the slides in deionized water.
9. Counterstaining and Mounting: a. Lightly counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the stain by rinsing in running tap water. c. Dehydrate the sections through a graded ethanol series and clear with xylene. d. Apply a coverslip using a permanent mounting medium.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: this compound's dual mechanism promoting smooth muscle relaxation.
Caption: Step-by-step experimental workflow for immunohistochemistry.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [chimei.org.tw]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. TW201505628A - Novel uses of this compound and its pharmaceutical composition - Google Patents [patents.google.com]
- 5. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 7. AHSQ | Automatic H-score Quantification | QBRC | UT Southwestern [lce.biohpc.swmed.edu]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Actin, Smooth Muscle (SMActin) Immunostain, Technical Component Only - Saint Francis Healthcare System [sfmc.testcatalog.org]
- 12. tandfonline.com [tandfonline.com]
- 13. biosystems.ch [biosystems.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pipoxolan Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pipoxolan solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its trade name Rowapraxin, is primarily classified as an antispasmodic drug used to relieve muscle spasms.[1] Recent studies have revealed its potential in other therapeutic areas, including anticancer and anti-inflammatory applications.[2][3] Its mechanism of action is multifaceted, involving the relaxation of smooth muscle and the modulation of various signaling pathways.[2][3]
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to the aqueous cell culture medium. What is causing this?
This is a common issue when a compound that is highly soluble in a non-aqueous solvent like DMSO is introduced into an aqueous environment. The dramatic change in solvent polarity reduces the solubility of the compound, leading to precipitation. The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid both direct cytotoxicity from the solvent and precipitation of the test compound.
Q3: What is the optimal final concentration of DMSO in my in vitro assay?
The final concentration of DMSO should be as low as possible while ensuring the solubility of this compound. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent on cell viability and function. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and is unlikely to cause significant cytotoxicity.
Q4: How can I determine the solubility of this compound in different solvents?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the assay. - Increase the final concentration of the co-solvent (e.g., DMSO), but ensure it remains within a non-toxic range for your cells (typically <0.5%). - Consider using a different co-solvent or a combination of solvents. - Investigate the use of solubilizing agents such as cyclodextrins. |
| Inconsistent or non-reproducible assay results. | - this compound may not be fully dissolved in the stock solution. - The compound may be degrading in the stock solution or in the cell culture medium over the course of the experiment. | - Ensure the stock solution is clear and free of any visible precipitate. Gentle warming or sonication may aid dissolution. - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability study of this compound in your specific cell culture medium at the experimental conditions (e.g., 37°C, 5% CO2). |
| Observed cytotoxicity is higher than expected or present in vehicle controls. | The solvent (e.g., DMSO) concentration is too high and is causing cellular toxicity. | - Reduce the final concentration of the solvent in the assay. - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
Quantitative Data
As precise, publicly available quantitative solubility data for this compound is limited, the following table provides a general overview of expected solubility in common laboratory solvents. It is highly recommended to experimentally verify these values.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
| Water | Low | This compound hydrochloride salt is expected to have some aqueous solubility, but the free base is likely poorly soluble. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, solubility is expected to be limited. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol provides a basic method for estimating the solubility of this compound in a solvent of interest.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride powder to a known volume of the solvent (e.g., 1 mL of DMSO) in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Incubate the tube at room temperature for 24 hours with continuous agitation (e.g., on a rotator or shaker) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).
-
Calculate the concentration of the original saturated supernatant to determine the solubility.
-
Protocol 2: In Vitro Anti-Inflammatory Assay Using this compound in RAW 264.7 Macrophages
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound.[2]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[2]
-
-
This compound Treatment and LPS Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve final concentrations of 4, 8, 16, and 32 μM.[2] The final DMSO concentration should be kept constant across all wells, including a vehicle control (0 μM this compound).
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.[2]
-
After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[2]
-
-
Assessment of Cytotoxicity (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add 100 μL of 0.5 mg/mL MTT reagent to each well and incubate for 2 hours at 37°C.[2]
-
Remove the MTT reagent and add 100 μL of a solubilization solution (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Measurement of Nitrite Production (Griess Assay):
-
Measurement of Cytokine Production (ELISA):
-
Use the collected cell culture supernatants to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for the in vitro anti-inflammatory assay of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipoxolan stability issues in long-term storage
Pipoxolan Stability Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: The main stability concerns for this compound, a dioxolane derivative, revolve around its susceptibility to hydrolysis and oxidation. The ester-like dioxolane ring can be sensitive to acidic or basic conditions, leading to ring-opening. Additionally, the piperidine and diphenyl moieties may be susceptible to oxidation over time, especially if exposed to air, light, or trace metal impurities.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal stability, this compound active pharmaceutical ingredient (API) should be stored in well-closed containers, protected from light, at controlled room temperature. Based on general stability guidelines for stable active substances, conditions of 25°C ± 2°C at 60% RH ± 5% RH are recommended.[1] Short-term excursions to more extreme conditions may be acceptable, but should be minimized.[2][3] Always refer to the manufacturer's specific recommendations if available.
Q3: How long can I expect this compound to remain stable under recommended conditions?
A3: For stable active substances, a re-test period is established through long-term stability studies.[4] Testing frequency for these studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][4][5] Without specific data for this compound, users should implement a routine testing schedule to monitor purity and degradation over time.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products formed during long-term storage are not extensively detailed in publicly available literature. However, forced degradation studies, which subject the drug to harsh conditions like strong acids, bases, and oxidizing agents, have been performed to develop stability-indicating analytical methods.[3][6][7] These studies confirm that this compound does degrade, and the resulting products can be separated and quantified using techniques like HPLC.[3][6][7] The primary degradation pathways are likely hydrolysis of the dioxolane ring and oxidation.
Troubleshooting Guide
Problem 1: My this compound sample shows a decrease in purity or the appearance of new peaks in the chromatogram.
-
Possible Cause: Chemical degradation due to improper storage conditions (e.g., exposure to high temperature, humidity, or light).
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (25°C/60% RH, protected from light).
-
Characterize Degradants: Use a validated stability-indicating method, such as the HPLC-UV method described in the protocols section, to quantify the loss of this compound and the increase in impurity peaks.
-
Perform Stress Testing: To understand the nature of the degradation, you can perform a forced degradation study on a control sample to see if the degradation profile matches what is observed in your stored sample.[8][9]
-
Consider Container Closure: Ensure the container is properly sealed and is made of an inert material to prevent interaction with the drug substance.[4][5]
-
Problem 2: The physical appearance of my this compound powder has changed (e.g., color change, clumping).
-
Possible Cause: This could indicate physical instability or chemical degradation. A color change may suggest oxidation, while clumping can result from moisture absorption.
-
Troubleshooting Steps:
-
Document Changes: Record the changes in appearance.
-
Chemical Analysis: Test the sample's purity using a stability-indicating analytical method to determine if a chemical change has accompanied the physical change.
-
Moisture Content: Determine the water content of the sample to check for hygroscopicity.
-
Review Handling Procedures: Ensure that the material was handled in an environment with controlled humidity to prevent moisture uptake.
-
Data on Stability
The following tables present illustrative data based on typical stability testing protocols for active pharmaceutical ingredients. This data is for guidance and should be confirmed with in-house stability studies.
Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 99.8% | 0.15% | White Crystalline Powder |
| 3 | 99.7% | 0.20% | Conforms |
| 6 | 99.6% | 0.24% | Conforms |
| 12 | 99.4% | 0.35% | Conforms |
| 24 | 99.1% | 0.55% | Conforms |
| 36 | 98.7% | 0.80% | Conforms |
Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 99.8% | 0.15% | White Crystalline Powder |
| 1 | 99.2% | 0.45% | Conforms |
| 3 | 98.5% | 0.90% | Conforms |
| 6 | 97.6% | 1.52% | Slight Yellow Tint |
Note: A "significant change" is often defined as a failure to meet the specification, which could include more than a 5% drop in assay from the initial value or exceeding the limit for total impurities.[4]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is adapted from published literature for the determination of this compound HCl in the presence of its degradation products.[3][6]
-
Instrumentation: High-Performance Liquid Chromatograph with UV Detector.
-
Column: C18, 25 cm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Acetonitrile and 10 mM sodium dihydrogen phosphate (60:40, v/v). Adjust pH to 6.5 with 0.2 M sodium hydroxide.[7]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Prepare the sample solution of the this compound batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the assay of this compound and the percentage of impurities by comparing the peak areas from the sample chromatogram to the standard chromatogram.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to establish degradation pathways and validate the stability-indicating nature of the analytical method.[9][10]
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and reflux for 6 hours.[3] Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.2 M NaOH and reflux for 6 hours.[7] Neutralize the solution before injection.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 70°C for 48 hours.[7]
-
Photolytic Degradation: Expose a solution of this compound to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a specified duration.
Visualizations
Caption: Workflow for a typical long-term stability study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. japsonline.com [japsonline.com]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. qlaboratories.com [qlaboratories.com]
- 6. japsonline.com [japsonline.com]
- 7. Kinetics investigation and determination of this compound hydrochloride and its degradant using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Overcoming Pipoxolan precipitation in culture media
Welcome to the technical support center for Pipoxolan. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for common experimental challenges. Here you will find frequently asked questions and in-depth troubleshooting guides to help you overcome issues with this compound precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
Precipitation of this compound in aqueous culture media is a common issue that can arise from several factors:
-
Exceeding Aqueous Solubility: While this compound Hydrochloride is reported to be soluble in water, the final concentration in your medium may exceed its solubility limit, especially under specific pH and temperature conditions of the culture environment.[1]
-
"Crashing Out" from Organic Solvent: this compound is often dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock. When this stock is added to the aqueous culture medium, the sudden change in solvent polarity can cause the compound to "crash out" or precipitate, as it is far less soluble in the medium than in the initial solvent.[2][3]
-
Interaction with Media Components: Complex culture media contain salts, amino acids, vitamins, and proteins (especially if supplemented with Fetal Bovine Serum - FBS). This compound may interact with these components, leading to the formation of insoluble complexes.[4][5]
-
pH and Temperature Shifts: The pH of your culture medium (typically ~7.4) and the incubation temperature (37°C) can influence the ionization state and solubility of this compound, potentially leading to precipitation.
Q2: What is the recommended solvent and stock concentration for this compound?
The choice of solvent depends on the form of this compound you are using.
-
For this compound Hydrochloride (CAS: 18174-58-8): This salt form is water-soluble.[1] For initial testing, sterile water or PBS can be used. However, to achieve higher concentrations and ensure stability, DMSO is still the recommended solvent for creating a concentrated stock solution.
-
For this compound Free Base (CAS: 23744-24-3): This form is less polar and requires an organic solvent. Anhydrous, cell-culture grade DMSO is the standard choice.
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[6] This allows you to add a very small volume to your culture medium to reach the desired final concentration, minimizing the risk of solvent-induced precipitation and cellular toxicity.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the culture medium should be kept as low as possible, as it can be toxic to cells. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending not exceeding 0.1% .[7] It is critical to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.
Q4: Can I prepare a large batch of this compound-containing media and store it for later use?
It is strongly recommended to prepare this compound-containing media fresh for each experiment. Storing the compound in a dilute, complex aqueous solution for extended periods can lead to degradation or delayed precipitation, affecting the reproducibility of your results.[4]
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting this compound Precipitation
If you are observing precipitation, follow this logical workflow to diagnose and solve the issue. The diagram below outlines the key decision points and corrective actions.
Guide 2: Physicochemical Data and Stock Solution Calculations
Understanding the properties of this compound is the first step in proper handling.
| Property | Value | Source |
| Compound Name | This compound Hydrochloride | [1][8] |
| CAS Number | 18174-58-8 | [1] |
| Molecular Weight | 387.90 g/mol | [8] |
| Molecular Formula | C₂₂H₂₆ClNO₃ | [9] |
| Solubility | Soluble in water | [1] |
| Primary Solvent (Stock) | DMSO (recommended) | [6] |
The following table provides examples for calculating the volume of a DMSO stock solution needed for a final concentration, while keeping the DMSO percentage low.
| Stock Concentration (in DMSO) | Desired Final Concentration | Final Volume | Volume of Stock to Add | Final DMSO % (v/v) |
| 10 mM | 10 µM | 10 mL | 10 µL | 0.1% |
| 10 mM | 50 µM | 10 mL | 50 µL | 0.5% |
| 50 mM | 10 µM | 10 mL | 2 µL | 0.02% |
| 50 mM | 50 µM | 10 mL | 10 µL | 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the standard procedure for preparing a this compound stock solution in DMSO and diluting it into culture medium to prevent precipitation.[6][10][11]
Materials:
-
This compound Hydrochloride (or free base) powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Calculate Mass for Stock Solution:
-
To prepare 1 mL of a 50 mM stock solution of this compound Hydrochloride (MW: 387.90 g/mol ):
-
Mass (g) = 50 mmol/L * 0.001 L * 387.90 g/mol = 0.0194 g = 19.4 mg
-
-
Prepare High-Concentration Stock Solution (50 mM):
-
Aseptically weigh 19.4 mg of this compound Hydrochloride powder.
-
Add it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be perfectly clear.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]
-
-
Prepare Working Solution (Dilution into Medium):
-
Thaw an aliquot of the 50 mM stock solution.
-
Warm your complete culture medium to 37°C.
-
To prepare 10 mL of medium with a final concentration of 50 µM this compound:
-
Calculate the required stock volume: (50 µM * 10 mL) / 50,000 µM = 0.01 mL = 10 µL .
-
-
Dispense 10 mL of the pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the 10 µL of stock solution drop-by-drop or very slowly.[10] Do not add the stock solution directly to the medium in the cell culture plate.
-
Continue to mix for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
-
Signaling Pathway Reference
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Understanding this mechanism can provide context for your experiments. The diagram below illustrates a simplified overview of the LPS-induced inflammatory pathway and the inhibitory action of this compound.[12][13]
References
- 1. This compound Hydrochloride [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Hydrochloride | C22H26ClNO3 | CID 28931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of pharmacological agents [protocols.io]
- 12. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Pipoxolan Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Pipoxolan research. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a smooth muscle relaxant.[1] This is achieved through a dual mechanism: inhibition of calcium influx into smooth muscle cells and enhancement of cyclic AMP (cAMP) levels.[1] By blocking L-type calcium channels, it reduces muscle contractility.[1] The increase in cAMP activates protein kinase A (PKA), further promoting muscle relaxation.[1] Additionally, research suggests this compound has neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3][4]
Q2: We are observing variable results in our cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include inconsistent this compound concentration, variations in cell culture conditions, or issues with the assay reagents themselves.
Q3: How does this compound exert its anti-inflammatory effects?
This compound has been shown to suppress the expression of pro-inflammatory mediators by inhibiting multiple inflammatory transcription factor pathways.[3][5] These include NF-κB, AP-1, and STATs.[3][5] It also appears to modulate the TLR4 signaling pathway.[3] Concurrently, this compound activates the antioxidative Nrf2/heme oxygenase-1 pathway.[3][5]
Troubleshooting Inconsistent Experimental Results
This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments.
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
| Potential Cause | Recommended Action |
| This compound Preparation and Storage | - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture media. - Prepare fresh dilutions for each experiment to avoid degradation. - Store stock solutions at the recommended temperature and protect from light. |
| Cell Culture Conditions | - Maintain consistent cell seeding density across all wells and experiments.[] - Regularly check for and address any microbial contamination (bacteria, fungi, mycoplasma).[][7][8] - Use a consistent source and lot of media and serum, as variations can affect cell growth.[] - Ensure the incubator provides a stable environment (temperature, CO2, humidity).[] |
| Assay Protocol | - Verify the accuracy of pipetting and serial dilutions. - Ensure consistent incubation times with this compound and assay reagents. - Check for potential interference of this compound or its solvent with the assay reagents (e.g., colorimetric or fluorometric readouts). |
| Cell Line Integrity | - Use cells within a consistent and low passage number range. - Periodically authenticate cell lines to ensure they have not been misidentified or cross-contaminated. |
Issue 2: Variability in Western Blotting Results for Signaling Pathway Analysis
| Potential Cause | Recommended Action |
| Inconsistent Protein Extraction | - Ensure complete cell lysis and protein solubilization. - Use protease and phosphatase inhibitors in your lysis buffer. - Perform a protein concentration assay (e.g., BCA) and normalize protein loading amounts. |
| Antibody Performance | - Use antibodies that have been validated for the specific application and species. - Optimize primary and secondary antibody concentrations and incubation times. - Include appropriate positive and negative controls. |
| This compound Treatment | - Optimize the treatment duration and concentration of this compound to observe the desired effect on the target signaling pathway. - Ensure consistent timing of cell harvesting after treatment. |
| Transfer and Detection | - Verify efficient protein transfer from the gel to the membrane. - Use a consistent and high-quality substrate for chemiluminescence or fluorescence detection. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[3][5]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Normalize cytokine levels to the vehicle control and perform statistical analysis.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in Protocol 1.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of proteins in the NF-κB pathway (e.g., IκBα, p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
This compound's Anti-Inflammatory Signaling Pathways
Caption: this compound's inhibitory and activatory effects on key inflammatory and antioxidant signaling pathways.
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. westlab.com.au [westlab.com.au]
- 8. cellculturecompany.com [cellculturecompany.com]
Pipoxolan Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation kinetics and byproducts of Pipoxolan.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
A1: this compound is susceptible to degradation under hydrolytic conditions, specifically in both acidic and alkaline environments. It demonstrates significant instability in the presence of 1 M hydrochloric acid and 0.2 M sodium hydroxide. Conversely, the drug is stable under oxidative stress (e.g., 0.33% hydrogen peroxide), thermal stress (e.g., 70°C), and photolytic stress.
Q2: What is the kinetic profile of this compound degradation?
A2: The degradation of this compound hydrochloride (PPH) follows pseudo-first-order kinetics in both acidic and alkaline solutions. The degradation is notably more rapid in alkaline media compared to acidic media.
Q3: What are the known degradation byproducts of this compound?
A3: The degradation of this compound results in the formation of at least two byproducts, referred to as DG1 and DG2. DG2 has been identified as 3-(1-piperidino) propanol. The degradation pathway suggests that DG1 is an intermediate in the hydrolysis of the this compound molecule.
Q4: What is the optimal pH for this compound stability?
A4: The optimal pH for the stability of this compound hydrochloride has been determined to be pH 5.7.
Q5: Is there a validated analytical method to study this compound degradation?
A5: Yes, a stability-indicating liquid chromatography (LC) method has been developed and validated for the quantitative determination of this compound and its degradants. This method can effectively separate the parent drug from its degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected degradation rates in kinetic studies.
-
Possible Cause 1: pH Fluctuation.
-
Troubleshooting: Ensure the pH of your reaction medium is accurately measured and buffered, especially for studies conducted over extended periods. The degradation rate of this compound is highly pH-dependent.
-
-
Possible Cause 2: Temperature Variation.
-
Troubleshooting: Use a calibrated and stable heating system (e.g., water bath, heating block) to maintain a constant temperature throughout the experiment. Degradation reactions are sensitive to temperature changes.
-
-
Possible Cause 3: Inaccurate Reagent Concentration.
-
Troubleshooting: Prepare fresh solutions of acid or base for each experiment and standardize them to ensure accurate molarity.
-
Issue 2: Poor separation of this compound and its degradation products in HPLC analysis.
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Troubleshooting: Adjust the ratio of the organic modifier (e.g., methanol) to the aqueous buffer. A gradient elution might be necessary to achieve optimal separation. The validated method uses methanol and 10 mM sodium dihydrogen phosphate (60:40, v/v) with the pH adjusted to 6.5.
-
-
Possible Cause 2: Inappropriate Column.
-
Troubleshooting: A Discovery® C18 column (25 cm × 4.6 mm, 5 µm particle size) has been shown to provide good resolution. Ensure your column is in good condition and properly equilibrated.
-
-
Possible Cause 3: Incorrect Detection Wavelength.
-
Troubleshooting: The recommended UV detection wavelength is 214 nm for simultaneous determination of this compound and its degradants.
-
Data Presentation
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acidic Hydrolysis | 1 M Hydrochloric Acid | Degradation follows pseudo-first-order kinetics; slow degradation. | |
| Alkaline Hydrolysis | 0.2 M Sodium Hydroxide | Degradation follows pseudo-first-order kinetics; rapid degradation. | |
| Oxidation | 0.33% Hydrogen Peroxide | No degradation observed. | |
| Thermal | 70°C (dry heat) | No degradation observed. | |
| Photolytic | Tungsten lamp (40 W) | No degradation observed. |
Table 2: Kinetic Parameters for this compound Degradation (Illustrative)
| Condition | Temperature (°C) | Apparent Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 1 M HCl | 50 | Value | Value |
| 1 M HCl | 60 | Value | Value |
| 1 M HCl | 70 | Value | Value |
| 0.2 M NaOH | 30 | Value | Value |
| 0.2 M NaOH | 40 | Value | Value |
| 0.2 M NaOH | 50 | Value | Value |
| Note: This table is illustrative. The actual values can be found in the cited literature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M hydrochloric acid.
-
Reflux the solution at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 6 hours).
-
Periodically withdraw samples, neutralize, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.2 M sodium hydroxide.
-
Maintain the solution at a controlled temperature.
-
Periodically withdraw samples, neutralize, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 0.33% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 7 days).
-
Withdraw samples for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound hydrochloride to dry heat at 70°C for 7 days.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound hydrochloride to light from a tungsten lamp (40 W) for 7 days.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating LC method.
Protocol 2: Stability-Indicating LC Method for this compound and Its Degradants
-
Column: Discovery® C18 (25 cm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol : 10 mM Sodium Dihydrogen Phosphate (60:40, v/v), pH adjusted to 6.5 with 0.2 M Sodium Hydroxide
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Proposed degradation pathway of this compound.
Minimizing off-target effects of Pipoxolan in research
Welcome to the technical support center for researchers utilizing Pipoxolan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret experiments while minimizing the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is primarily known as an antispasmodic agent. Its mechanism of action is understood to involve the relaxation of smooth muscle, which is achieved through the inhibition of calcium channels. Additionally, it is believed to modulate neurotransmitter systems, including dopamine and serotonin levels. Recent research has also suggested potential neuroprotective and anti-cancer activities.
Q2: What are off-target effects and why are they a concern in my this compound research?
Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in a research setting, including:
-
Misinterpretation of experimental results: A biological response may be incorrectly attributed to the on-target action of this compound when it is actually caused by an off-target effect.
-
Unforeseen toxicity or side effects: Off-target binding can lead to cellular toxicity or other adverse effects that are not related to the primary mechanism of action.
-
Lack of translatability: Results obtained in vitro may not be reproducible in vivo due to complex off-target interactions in a whole organism.
Q3: I am observing a novel phenotype in my cell-based assay after treating with this compound. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial for validating your findings. Here is a systematic approach to address this:
-
Confirm Target Engagement: First, verify that this compound is interacting with its intended target in your experimental system at the concentrations you are using.
-
Use a Structurally Unrelated Agonist/Antagonist: If another compound with a different chemical structure that also targets the same primary mechanism (e.g., another calcium channel blocker) produces the same phenotype, it strengthens the case for an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpressing the intended target protein in your cells may "rescue" the phenotype by effectively sequestering the drug, requiring a higher concentration of this compound to elicit the same effect.
-
Knockout/Knockdown of the Target: If you have the tools available, knocking out or knocking down the intended target gene should abolish the phenotype if it is an on-target effect.
If these experiments suggest the phenotype is not due to the primary target, it is likely an off-target effect, and further investigation is warranted.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cellular Assays
You are observing variability in your experimental results or a cellular phenotype that is not consistent with the known pharmacology of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Detailed Steps:
-
Validate Target Engagement: Confirm that this compound is binding to its intended target (e.g., specific calcium channels) in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.
-
Perform Dose-Response Analysis: A hallmark of a specific drug effect is a clear dose-response relationship. The potency (EC50 or IC50) of this compound in producing the phenotype should align with its known potency for its primary target.
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical structure that targets the same protein. If this compound recapitulates the observed phenotype, it provides strong evidence for an on-target effect.
-
Rescue or Abolish the Phenotype: Overexpression of the target protein may require a higher concentration of this compound to achieve the same effect, thereby "rescuing" the phenotype at lower concentrations. Conversely, knocking down or knocking out the target should eliminate the phenotype.
-
Profile for Off-Targets: If the evidence points towards an off-target effect, consider using techniques like affinity chromatography coupled with mass spectrometry to identify other proteins that this compound interacts with.
Issue 2: High Background or Non-Specific Effects at High Concentrations
You observe the desired effect at low concentrations of this compound, but at higher concentrations, you see widespread cellular changes or toxicity that seem unrelated to the primary target.
Troubleshooting Workflow:
Caption: Addressing high-concentration effects.
Detailed Steps:
-
Determine the Therapeutic Window: Carefully titrate this compound to determine the concentration range where you observe the specific on-target effect without significant non-specific effects.
-
In Silico Prediction: Utilize computational tools and databases to predict potential off-targets of this compound based on its chemical structure. This can provide a list of candidate proteins for further investigation.
-
Broad Panel Screening: If resources permit, screen this compound against a broad panel of receptors, kinases, and other enzymes to empirically identify off-target interactions.
-
Modify Experimental Design: Based on the findings from the above steps, you may need to adjust your experimental protocol. This could involve using a lower, more specific concentration of this compound or using it in combination with antagonists for identified off-targets to isolate the on-target effect.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its intracellular target protein(s) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with either vehicle control or various concentrations of this compound for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Protocol 2: In Silico Off-Target Prediction and Analysis
Objective: To computationally predict potential off-target interactions of this compound.
Methodology:
-
Obtain this compound Structure: Obtain the 2D or 3D chemical structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Select Prediction Tools: Utilize publicly available or commercial software that predicts protein targets based on ligand chemistry. Examples include SEA (Similarity Ensemble Approach), SwissTargetPrediction, or more comprehensive platforms.
-
Perform Prediction: Submit the structure of this compound to the selected tool(s). The output will be a ranked list of potential protein targets.
-
Filter and Prioritize: Filter the results based on prediction scores, biological relevance to your experimental system, and known tissue expression patterns of the predicted targets.
-
Hypothesis Generation: The prioritized list of potential off-targets can then be used to generate hypotheses for experimental validation.
Workflow for Off-Target Identification and Mitigation:
Caption: Overall research workflow.
Data Presentation
Table 1: Hypothetical Off-Target Screening Results for this compound
This table illustrates how data from a broad kinase screen might be presented. In this hypothetical example, this compound shows some off-target activity at higher concentrations.
| Kinase Target | IC50 (µM) | Primary Target(s) of this compound |
| CaMKII | > 50 | Calcium/calmodulin-dependent protein kinase II |
| PKA | 25 | Protein Kinase A |
| ROCK1 | 15 | Rho-associated coiled-coil containing protein kinase 1 |
| Primary Target | < 1 | (e.g., L-type calcium channel) |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Comparison of On-Target vs. Off-Target Effects
This table provides a framework for comparing the characteristics of on- and off-target effects observed in your experiments.
| Characteristic | On-Target Effect | Off-Target Effect |
| Potency (EC50/IC50) | Correlates with known affinity for the primary target. | May be significantly different from on-target potency. |
| Effect of Orthogonal Compound | Phenotype is reproduced. | Phenotype is not reproduced or is different. |
| Effect of Target Knockdown | Phenotype is abolished. | Phenotype is unaffected. |
| Structural Analogs | Activity correlates with on-target activity across analogs. | Activity may not correlate with on-target activity. |
Pipoxolan Dosage Adjustment: A Technical Support Guide for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Pipoxolan dosage across different animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as a smooth muscle relaxant. Its mechanism involves the modulation of intracellular calcium levels, which are crucial for muscle contraction. By affecting calcium channels, this compound leads to the relaxation of smooth muscles. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective properties through various signaling pathways.
Q2: How do I determine a starting dose for this compound in a new animal model?
A2: When establishing a starting dose for a new animal model, a thorough literature review for studies using this compound or similar compounds in that species is the first step. If no direct data is available, consider the dosage used in other species and apply allometric scaling principles as a preliminary estimation. It is crucial to begin with a low dose and perform a dose-ranging study to determine the optimal therapeutic window and identify any potential toxicity.
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most common routes of administration in preclinical studies are oral (PO), intraperitoneal (IP), and intravenous (IV). The choice of administration route depends on the experimental objective, the formulation of this compound, and the desired pharmacokinetic profile. Oral gavage is frequently used for systemic effects, while IV administration provides rapid and complete bioavailability. IP injections are also common in rodent studies.
Q4: What are the potential side effects of this compound in animal models?
A4: As a smooth muscle relaxant, potential side effects at higher doses may include sedation, ataxia (loss of coordination), and hypotension (low blood pressure). Gastrointestinal disturbances such as diarrhea or vomiting may also occur. Close monitoring of animals after administration is essential to identify and manage any adverse effects. If severe side effects are observed, the dosage should be reduced or the administration ceased.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Insufficient dosage- Inappropriate route of administration- Poor bioavailability of the formulation- High metabolic clearance in the specific animal model | - Conduct a dose-escalation study to find the effective dose.- Consider a different route of administration (e.g., IV instead of PO).- Ensure the drug is properly dissolved or suspended in a suitable vehicle.- Investigate the pharmacokinetic profile in the specific species to understand drug metabolism and clearance rates. |
| Observed Toxicity or Adverse Events | - Dosage is too high- Rapid administration (especially IV)- Sensitivity of the animal model to the drug | - Reduce the dosage.- For IV administration, infuse the drug more slowly.- Conduct a thorough toxicological assessment to determine the maximum tolerated dose (MTD).- Monitor for species-specific signs of toxicity. |
| High Variability in Experimental Results | - Inconsistent dosing technique- Differences in animal age, weight, or strain- Variations in the experimental environment | - Ensure all personnel are properly trained in the administration technique.- Use animals of a consistent age, weight, and genetic background.- Standardize housing, diet, and handling procedures to minimize environmental variables. |
Quantitative Data Summary: Estimated this compound Dosage Ranges
The following tables provide estimated dosage ranges for this compound in common animal models based on its classification as a smooth muscle relaxant and anti-inflammatory agent. These are starting points and should be optimized for each specific experimental protocol.
Table 1: Estimated Dosage for Smooth Muscle Relaxation
| Animal Model | Oral (PO) Dosage (mg/kg) | Intraperitoneal (IP) Dosage (mg/kg) | Intravenous (IV) Dosage (mg/kg) |
| Mouse | 10 - 50 | 5 - 25 | 1 - 10 |
| Rat | 10 - 30 | 5 - 20 | 1 - 5 |
| Rabbit | 5 - 20 | 2.5 - 15 | 0.5 - 5 |
| Dog | 1 - 10 | N/A | 0.5 - 2 |
Table 2: Estimated Dosage for Anti-Inflammatory Effects
| Animal Model | Oral (PO) Dosage (mg/kg) | Intraperitoneal (IP) Dosage (mg/kg) | Intravenous (IV) Dosage (mg/kg) |
| Mouse | 5 - 20 | 2.5 - 10 | 1 - 5 |
| Rat | 5 - 15 | 2.5 - 7.5 | 1 - 3 |
Note: These are estimated ranges. Always consult existing literature and conduct pilot studies to determine the optimal dosage for your specific research needs.
Experimental Protocols
Detailed Methodology: Oral Gavage Administration in Rats
This protocol describes the standard procedure for administering this compound via oral gavage to rats.
Materials:
-
This compound solution/suspension
-
Appropriate vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gavage needles (flexible or rigid, size appropriate for the rat's weight)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental environment for at least one week prior to the study.
-
Fast the animals for 4-6 hours before dosing to ensure an empty stomach, which can improve drug absorption. Water should be available ad libitum.
-
Weigh each rat immediately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
-
This compound Formulation Preparation:
-
Prepare the this compound solution or suspension at the desired concentration in the chosen vehicle.
-
Ensure the formulation is homogenous by vortexing or stirring before drawing it into the syringe.
-
-
Administration:
-
Gently restrain the rat. One common method is to hold the rat by the scruff of the neck to prevent movement and biting.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle has reached the pre-measured depth, slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions, such as respiratory distress or regurgitation.
-
Continue to monitor the animals at regular intervals as dictated by the experimental design.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for this compound dosage determination.
Technical Support Center: Pipoxolan Interference with Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Pipoxolan in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a smooth muscle relaxant and antispasmodic drug.[1][2] It is also known by the trade name Rowapraxin.[1][2][3] Like many small molecules, this compound has the potential to interfere with fluorescence-based assays. Its chemical structure, containing aromatic rings (5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one), presents a possibility of intrinsic fluorescence (autofluorescence) or interaction with the light path of the assay (fluorescence quenching).[1][4][5]
Q2: What are the primary mechanisms by which a small molecule like this compound can interfere with fluorescent assays?
There are two main ways a small molecule can interfere with a fluorescent assay:
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength and emit light at the emission wavelength of your assay's fluorophore. This leads to an artificially high signal, which can be misinterpreted as a positive result.
-
Fluorescence Quenching: The molecule can absorb the excitation light intended for the fluorophore or the emission light from the fluorophore. This phenomenon, often called the "inner filter effect," results in a decreased fluorescence signal and can lead to false negatives.
Q3: My assay shows a dose-dependent change in signal in the presence of this compound. How do I know if this is a real biological effect or an artifact?
A dose-dependent signal change is not conclusive evidence of a true biological effect. Both autofluorescence and fluorescence quenching are concentration-dependent phenomena. Therefore, it is crucial to perform control experiments to rule out assay interference.
Q4: Are there any known fluorescent properties of this compound?
Currently, there is no publicly available data on the absorption spectrum, emission spectrum, or quantum yield of this compound. This lack of information makes it essential for researchers to empirically determine its potential for interference within their specific assay system.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent assays.
Problem 1: Unexpected Increase in Fluorescence Signal
Possible Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose autofluorescence.
Experimental Protocol: 'this compound-Only' Control
-
Objective: To measure the intrinsic fluorescence of this compound under your experimental conditions.
-
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer, matching the concentrations used in your main experiment.
-
Dispense the dilutions into the wells of your assay plate.
-
Add all other assay components except for your fluorescent probe or substrate.
-
Include a "buffer-only" control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
-
Subtract the "buffer-only" background from all wells.
-
Plot the fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
-
Data Presentation Example:
| This compound (µM) | Raw Fluorescence (RFU) | Background Corrected (RFU) |
| 100 | 5120 | 5015 |
| 50 | 2650 | 2545 |
| 25 | 1380 | 1275 |
| 12.5 | 750 | 645 |
| 0 (Buffer) | 105 | 0 |
Problem 2: Unexpected Decrease in Fluorescence Signal
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose fluorescence quenching.
Experimental Protocol: 'Fluorophore + this compound' Control
-
Objective: To determine if this compound quenches the fluorescence of your probe.
-
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Add your fluorescent probe to each dilution at the final assay concentration.
-
Do not include other biological components of the assay (e.g., enzymes, cells).
-
Include a "fluorophore-only" control (no this compound).
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the this compound concentration. A dose-dependent decrease in fluorescence compared to the "fluorophore-only" control indicates quenching.
-
Data Presentation Example:
| This compound (µM) | Raw Fluorescence (RFU) | % of Control |
| 100 | 4500 | 45% |
| 50 | 6800 | 68% |
| 25 | 8500 | 85% |
| 12.5 | 9500 | 95% |
| 0 (Fluorophore Only) | 10000 | 100% |
Mitigation Strategies
If the control experiments confirm interference, consider the following strategies:
Decision Tree for Mitigation:
Caption: Decision tree for mitigating assay interference.
-
Change the Fluorophore: If there is spectral overlap, switching to a fluorophore with different excitation and emission wavelengths can resolve the issue. Red-shifted dyes are often less prone to interference from small molecules.
-
Lower the Concentration of this compound: If the interference is only observed at high concentrations, determine the concentration range where the effect is negligible and conduct your experiments within that range, if experimentally feasible.
-
Use an Orthogonal Assay: The most robust way to validate a hit is to use an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology). This confirms that the observed biological activity is not an artifact of the detection modality.
-
Data Correction: If the interference is consistent and well-characterized, it may be possible to mathematically correct the data from your primary assay. This should be done with caution and is generally the least preferred option.
By systematically applying these troubleshooting guides and control experiments, researchers can confidently determine whether observed effects of this compound in fluorescent assays are genuine biological activities or artifacts of assay interference.
References
Best practices for handling and storing Pipoxolan hydrochloride
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling, storing, and utilizing Pipoxolan hydrochloride in a research setting.
I. Handling and Storage: Best Practices & FAQs
This section provides crucial information on the safe handling and optimal storage of this compound hydrochloride to ensure its stability and minimize risks to laboratory personnel.
Frequently Asked Questions (FAQs):
Q1: What is the recommended personal protective equipment (PPE) when handling this compound hydrochloride powder?
Q2: How should I store this compound hydrochloride powder for short-term and long-term use?
A2: For short-term storage (days to weeks), keep the powder in a tightly sealed container in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2][3]
Q3: What are the known incompatibilities for this compound hydrochloride?
A3: this compound hydrochloride should be kept away from strong oxidizing agents and acids, as these can cause degradation.[4]
Q4: How do I handle a spill of this compound hydrochloride powder?
A4: In case of a spill, wear appropriate PPE, including respiratory protection. Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be thoroughly cleaned with soap and water.[1]
Data Presentation: Storage Conditions
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0-4°C | Dry, dark, tightly sealed container |
| Long-term (months to years) | -20°C | Dry, dark, tightly sealed container |
II. Troubleshooting Guides for Experiments
This section offers solutions to common problems that may arise during in vitro experiments using this compound hydrochloride.
1. Stock Solution Preparation
-
Problem: Difficulty dissolving this compound hydrochloride in a desired solvent.
-
Troubleshooting:
-
This compound hydrochloride is reported to be soluble in water.[5][6][7] If you encounter issues, gentle warming and vortexing may aid dissolution.
-
For cell culture experiments, dissolving in sterile, cell culture-grade dimethyl sulfoxide (DMSO) at a high concentration is a common practice for many compounds.[8] A final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Ethanol is another potential solvent, but its volatility and potential effects on cells at higher concentrations should be considered.[5][6][7][8]
-
-
-
Problem: Precipitation of the compound after dilution in aqueous media.
-
Troubleshooting:
-
This may occur if the final concentration exceeds the aqueous solubility of the compound.
-
Ensure the stock solution is fully dissolved before further dilution.
-
Consider preparing fresh dilutions for each experiment.
-
When diluting a DMSO stock into an aqueous buffer or cell culture medium, add the stock solution to the aqueous solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
-
2. Cell-Based Assays
-
Problem: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Troubleshooting:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a cell growth curve to determine the optimal seeding density for your specific cell line and experiment duration.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, compound, and reagents.
-
Edge Effects: "Edge effects" in 96-well plates can lead to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Time: Optimize the incubation time with this compound hydrochloride and the MTT reagent for your specific cell line and experimental conditions.[9][10][11]
-
-
-
Problem: High background in ELISA for cytokine measurements.
-
Troubleshooting:
-
Washing Steps: Increase the number and vigor of washing steps between antibody and substrate incubations to remove unbound reagents.[12]
-
Blocking: Ensure that the blocking buffer is effective and that the incubation time is sufficient to prevent non-specific antibody binding.
-
Reagent Quality: Use high-quality, validated antibodies and reagents. Check for proper storage and handling of all kit components.[13]
-
-
-
Problem: Weak or no signal in Western blot analysis.
-
Troubleshooting:
-
Protein Concentration: Ensure you are loading a sufficient amount of protein in each lane. Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates.
-
Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. A titration experiment may be necessary.
-
Transfer Efficiency: Verify that proteins have successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
-
Lysis Buffer: Use a lysis buffer that is appropriate for the target proteins and contains protease and phosphatase inhibitors to prevent protein degradation.
-
-
III. Experimental Protocols
Here are detailed methodologies for key experiments frequently performed with compounds like this compound hydrochloride.
1. Preparation of this compound Hydrochloride Stock Solution
-
Weigh out the desired amount of this compound hydrochloride powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
2. MTT Assay for Cell Viability in RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound hydrochloride in cell culture medium from your stock solution.
-
After 24 hours, carefully remove the old medium and add 100 µL of the medium containing different concentrations of this compound hydrochloride to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9][11]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
3. ELISA for Inflammatory Cytokines (e.g., TNF-α, IL-6)
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound hydrochloride as described for the MTT assay. Co-treat with an inflammatory stimulus like lipopolysaccharide (LPS) if investigating anti-inflammatory effects.
-
After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit you are using.[12][13][14][15] A general workflow is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer.
-
Add your samples (the collected supernatant) and the standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in your samples based on the standard curve.
4. Western Blot for NF-κB and Nrf2 Pathway Proteins
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound hydrochloride and/or LPS.
-
After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-p65, p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
IV. Signaling Pathways and Experimental Workflows
Mechanism of Action: Smooth Muscle Relaxation
This compound hydrochloride primarily functions as a smooth muscle relaxant. This effect is achieved through a dual mechanism:
-
L-type Calcium Channel Inhibition: It binds to L-type calcium channels on smooth muscle cells, inducing a conformational change that reduces their permeability to calcium ions. This inhibition of calcium influx leads to a decrease in the contractile response of the muscle tissue.[16][17][18][19][20]
-
cAMP Pathway Modulation: this compound hydrochloride can also increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase enzymes, which are responsible for cAMP degradation. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins that promote muscle relaxation.[16][21][22][23][24][25]
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 17. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emerging Role of cAMP/AMPK Signaling [mdpi.com]
- 23. Activation of protein kinase A increases phospholipase D activity and inhibits phospholipase D activation by acetylcholine in tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protein kinase A-dependent and -independent signaling pathways contribute to cyclic AMP-stimulated proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pipoxolan and Other Antispasmodic Drugs for Researchers
This guide offers a detailed comparison of the pharmacological properties of Pipoxolan and other classes of antispasmodic drugs. Designed for researchers, scientists, and drug development professionals, this document provides an objective overview of their mechanisms of action, supported by available data and illustrated with clear signaling pathway diagrams.
Introduction
Smooth muscle spasms are a debilitating symptom of numerous gastrointestinal, urogenital, and respiratory conditions. Antispasmodic drugs aim to alleviate these spasms by targeting the underlying mechanisms of smooth muscle contraction. This guide focuses on this compound and compares its efficacy profile with three major classes of antispasmodic agents: anticholinergics, direct-acting smooth muscle relaxants (including calcium channel blockers), and phosphodiesterase (PDE) inhibitors. While direct head-to-head clinical trial data is limited, this comparison synthesizes available preclinical and mechanistic information to provide a valuable resource for research and development.
Data Presentation: A Mechanistic Overview
Due to the limited availability of direct comparative preclinical data for this compound, this table focuses on the distinct mechanisms of action of the different antispasmodic classes.
| Drug Class | Example Drug(s) | Primary Mechanism of Action | Intracellular Signaling | Reported Efficacy Data |
| This compound | This compound | Dual-action: L-type calcium channel blockade and potential phosphodiesterase inhibition.[1] | Decreases intracellular Ca²⁺ influx and potentially increases cAMP levels.[1] | Primarily clinical observations of smooth muscle relaxation in the GI tract, urogenital system, and bronchial passages.[2][3][4] Specific preclinical potency data (e.g., IC50) is not readily available in the public domain. |
| Anticholinergics | Hyoscyamine, Dicyclomine | Competitive antagonists of acetylcholine at muscarinic (M3) receptors on smooth muscle cells. | Blocks the Gq-protein coupled pathway, preventing the formation of inositol trisphosphate (IP₃) and subsequent release of Ca²⁺ from the sarcoplasmic reticulum. | Efficacy demonstrated in clinical trials for irritable bowel syndrome (IBS) versus placebo, though studies are often older and have methodological limitations.[5] |
| Calcium Channel Blockers | Verapamil, Diltiazem | Blockade of L-type voltage-gated calcium channels on the smooth muscle cell membrane. | Directly reduces the influx of extracellular Ca²⁺, which is a primary trigger for muscle contraction. | Well-established efficacy in cardiovascular indications; their utility as primary antispasmodics for gut disorders is less defined in large-scale trials. |
| Phosphodiesterase (PDE) Inhibitors | Drotaverine | Selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). | Increases intracellular cAMP levels, which activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to muscle relaxation. | Clinical studies have shown efficacy in treating smooth muscle spasms in various conditions.[6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of antispasmodic drugs.
Isolated Organ Bath Studies
-
Objective: To assess the direct effect of a compound on smooth muscle contractility ex vivo.
-
Methodology:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus, or vascular rings) is dissected and mounted in an organ bath.
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
A contractile agonist (spasmogen) such as acetylcholine, histamine, or potassium chloride is added to the bath to induce a stable contraction.
-
Increasing concentrations of the test antispasmodic drug are added cumulatively to the bath.
-
The relaxation of the smooth muscle is recorded, and the concentration of the drug that produces 50% of the maximal relaxation (IC50) is calculated to determine its potency.
-
Calcium Channel Blocking Activity Assay
-
Objective: To determine the inhibitory effect of a compound on calcium influx.
-
Methodology:
-
Smooth muscle preparations are obtained and prepared as described in the isolated organ bath protocol.
-
The tissue is placed in a calcium-free physiological solution containing a high concentration of potassium to depolarize the cell membranes.
-
Calcium chloride is then added to the bath to induce contractions that are dependent on the influx of extracellular calcium through voltage-gated calcium channels.
-
The protocol is repeated in the presence of increasing concentrations of the test compound.
-
The inhibitory effect on the calcium-induced contractions is measured, and the IC50 value is determined.
-
Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To quantify the inhibitory activity of a compound against a specific phosphodiesterase isoenzyme (e.g., PDE4).
-
Methodology:
-
A recombinant human PDE enzyme is used in an in vitro assay system.
-
The assay buffer contains the PDE enzyme, the test compound at various concentrations, and a fluorescently labeled substrate (e.g., cAMP).
-
The reaction is initiated, and the enzyme is allowed to hydrolyze the substrate.
-
A binding agent that selectively binds to the hydrolyzed substrate is added, resulting in a change in fluorescence polarization.
-
The degree of inhibition is determined by measuring the change in fluorescence, and the IC50 value is calculated.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and relaxation, as well as a typical experimental workflow for evaluating antispasmodic compounds.
Conclusion
This compound presents a potentially advantageous profile with its dual mechanism of action, targeting both calcium influx and cAMP levels to promote smooth muscle relaxation.[1] This contrasts with the more singular mechanisms of traditional anticholinergics, calcium channel blockers, and PDE inhibitors. While the lack of publicly available, direct comparative preclinical data for this compound makes a quantitative efficacy comparison challenging, its described mechanisms suggest a broad-spectrum antispasmodic potential.
For drug development professionals, the exploration of dual-action compounds like this compound may offer a promising avenue for developing novel therapeutics with enhanced efficacy and potentially a wider therapeutic window. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profile of this compound against other established antispasmodic agents.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Calcium antagonists differently inhibit proliferation of human coronary smooth muscle cells in response to pulsatile stretch and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of the calcium antagonist propyl-methylenedioxyindene in skinned vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of calcium antagonists on myocardial and smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
Validating Pipoxolan's Anticancer Potential: A Review of Preclinical Evidence in Oral Cancer
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and safety profiles is a continuous endeavor. Pipoxolan, a drug traditionally used as a smooth muscle relaxant, has emerged as a candidate with potential anticancer properties, particularly in the context of oral squamous cell carcinoma (OSCC). In vitro studies have begun to elucidate its mechanism of action, pointing towards the induction of cancer cell death through the generation of reactive oxygen species (ROS) and the inhibition of the critical PI3K/AKT signaling pathway. However, a comprehensive evaluation of its therapeutic efficacy in preclinical xenograft models remains a critical yet underexplored area.
This guide aims to synthesize the current understanding of this compound's anticancer effects and provide a framework for its validation in xenograft models. Due to a notable lack of publicly available in vivo data, this document will focus on the established in vitro findings as a basis for proposing essential future xenograft studies.
In Vitro Anticancer Activity of this compound
Initial research has demonstrated that this compound exhibits cytotoxic effects against human oral squamous cell carcinoma cell lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
Key Mechanistic Insights:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the intracellular levels of ROS in OSCC cells.[1] This elevation in oxidative stress is a key trigger for the apoptotic cascade.
-
Inhibition of the PI3K/AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, including OSCC. Studies have indicated that this compound can suppress the phosphorylation of AKT, thereby inhibiting this pro-survival pathway and promoting apoptosis.[1][2]
The Crucial Need for In Vivo Xenograft Studies
While in vitro data provide a strong rationale for further investigation, the translation of these findings into a clinical setting necessitates robust validation in animal models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, offering insights into a drug's efficacy, toxicity, and pharmacokinetics in a living system.
Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of this compound in xenograft models of oral cancer or any other cancer type. To bridge this gap and validate the promising in vitro results, a series of well-designed xenograft studies are imperative.
Proposed Xenograft Study Design and Key Endpoints
The following outlines a proposed experimental workflow for evaluating the anticancer effects of this compound in an OSCC xenograft model.
Caption: Proposed experimental workflow for evaluating this compound in an OSCC xenograft model.
Detailed Methodologies:
A comprehensive xenograft study would involve the following key steps:
-
Cell Line and Animal Model Selection: Human OSCC cell lines with known genetic backgrounds (e.g., HSC-3, SCC-25) would be cultured. Immunodeficient mice (e.g., athymic nude or SCID mice) would be used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of OSCC cells would be injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth would be monitored regularly using calipers to measure tumor dimensions. Tumor volume would be calculated using the standard formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice would be randomized into different treatment groups:
-
Vehicle control (the solution used to dissolve this compound)
-
This compound at various dose levels (to determine a dose-response relationship)
-
A positive control group treated with a standard-of-care chemotherapeutic agent for OSCC, such as cisplatin.
-
-
Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Tumor volumes would be measured at regular intervals throughout the study. The primary efficacy endpoint would be the percentage of tumor growth inhibition in the this compound-treated groups compared to the vehicle control group.
-
Body Weight: Mouse body weight would be monitored as an indicator of systemic toxicity.
-
-
Endpoint Analysis: At the end of the study, tumors would be excised for further analysis:
-
Histology and Immunohistochemistry (IHC): Tumor tissues would be examined for changes in morphology (H&E staining) and for the expression of markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Protein extracts from the tumors would be analyzed to confirm the in vivo inhibition of the PI3K/AKT pathway (e.g., by measuring the levels of phosphorylated AKT).
-
Comparative Analysis: this compound vs. Standard of Care
A critical component of validating a new anticancer agent is to compare its efficacy against existing treatments. In the context of OSCC, cisplatin is a commonly used chemotherapeutic agent. A direct comparison in a xenograft model would provide valuable information on the relative potency of this compound.
Table 1: Proposed Comparison of this compound and Cisplatin in an OSCC Xenograft Model
| Parameter | This compound | Cisplatin (Positive Control) | Vehicle Control |
| Tumor Growth Inhibition (%) | To be determined | To be determined | 0% (Baseline) |
| Change in Body Weight (%) | To be determined | To be determined | To be determined |
| Tumor Proliferation (Ki-67) | To be determined | To be determined | To be determined |
| Tumor Apoptosis (Caspase-3) | To be determined | To be determined | To be determined |
| p-AKT Expression | To be determined | To be determined | To be determined |
Signaling Pathway of this compound-Induced Apoptosis
The in vitro data suggests a clear signaling cascade initiated by this compound. The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis in oral cancer cells.
Future Directions and Conclusion
The available in vitro evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent for oral squamous cell carcinoma. The induction of ROS and the inhibition of the PI3K/AKT pathway represent a promising dual mechanism of action. However, the critical next step is to validate these findings in well-designed xenograft models.
The generation of in vivo efficacy and safety data will be paramount in determining the true therapeutic potential of this compound. Comparative studies against standard-of-care agents like cisplatin will provide a benchmark for its relative effectiveness. Should these preclinical studies yield positive results, they would provide a solid foundation for advancing this compound into clinical trials for the treatment of OSCC, offering a potential new therapeutic option for patients with this challenging disease.
References
Cross-validation of Pipoxolan's anti-inflammatory effects in different cell types
A comprehensive review of the in-vitro anti-inflammatory effects of Pipoxolan, benchmarked against established anti-inflammatory agents, Dexamethasone and Diclofenac. This guide provides a detailed examination of the available experimental data, methodologies, and underlying signaling pathways.
Introduction
This compound, a known smooth muscle relaxant, has recently emerged as a compound of interest for its potential anti-inflammatory properties. This comparison guide delves into the existing scientific literature to provide a cross-validated assessment of this compound's anti-inflammatory efficacy. The primary focus of this analysis is on its effects in RAW 264.7 murine macrophage cells, a widely used in-vitro model for studying inflammation. To provide a clear benchmark, this compound's performance is compared with two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the current evidence base for this compound's anti-inflammatory potential and to identify areas for future investigation.
Comparative Efficacy of Anti-Inflammatory Agents in RAW 264.7 Macrophages
The anti-inflammatory effects of this compound, Dexamethasone, and Diclofenac were evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The following table summarizes the quantitative data on the inhibition of Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
| Compound | Target Mediator | Concentration | % Inhibition | IC50 | Reference |
| This compound | NO | 32 µM | 68.24% | - | [1] |
| PGE2 | 32 µM | 90.73% | - | [1] | |
| TNF-α | 32 µM | 90% | - | [1] | |
| IL-6 | 32 µM | 4.73% | - | [1] | |
| Dexamethasone | NO | - | - | 3.5 ng/mL | [2] |
| TNF-α | - | Significant Inhibition | - | [3][4] | |
| IL-1β | - | Significant Inhibition | - | [3] | |
| IL-6 | - | Significant Inhibition | - | ||
| Diclofenac | NO | - | - | 47.12 µg/mL | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies. The data presented for this compound is at a fixed concentration, and IC50 values were not reported in the primary study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for the assessment of anti-inflammatory effects in RAW 264.7 cells.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS).
Assessment of Anti-Inflammatory Activity
A standardized workflow is employed to evaluate the anti-inflammatory potential of test compounds.
References
- 1. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Examination of Pipoxolan and Other Leading Smooth Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of smooth muscle relaxants, a clear understanding of the comparative efficacy and mechanisms of action is crucial for advancing therapeutic strategies. This guide provides an objective comparison of pipoxolan with other prominent smooth muscle relaxants, namely mebeverine, otilonium bromide, and pinaverium bromide. The information is supported by available experimental data to aid in research and drug development endeavors.
Mechanism of Action: A Comparative Overview
The primary mechanism for many smooth muscle relaxants involves the modulation of calcium ion influx into smooth muscle cells, a critical step in the contractile process.
This compound Hydrochloride exhibits a dual mechanism of action. Primarily, it functions as a smooth muscle relaxant by inhibiting L-type calcium channels in muscle cells. This blockage of calcium influx reduces the contractile response of smooth muscle tissues. Additionally, this compound has been shown to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which further promotes muscle relaxation.
Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its mechanism is thought to involve the blockade of sodium channels, which in turn reduces calcium influx through voltage-gated channels. Some evidence also suggests a weak anti-muscarinic effect.
Otilonium Bromide exerts its spasmolytic effect through multiple mechanisms. It blocks L-type calcium channels and also exhibits antagonist activity at muscarinic M3 receptors and tachykinin NK2 receptors in the smooth muscle of the colon.
Pinaverium Bromide is a locally acting spasmolytic that selectively blocks L-type calcium channels in the smooth muscle cells of the intestinal tract. This action inhibits the influx of calcium, leading to muscle relaxation.
Signaling Pathway of this compound
Pipoxolan's Anticancer Profile: A Review of Preclinical Evidence and Future Synergistic Potential
While direct experimental data on the synergistic effects of Pipoxolan with other anticancer compounds is not yet available in published literature, preclinical studies have established its standalone antitumor properties. This guide provides a comprehensive overview of the existing research on this compound's anticancer activity, its mechanism of action, and the broader context of vasodilator repurposing in oncology, which suggests a potential for future synergistic applications.
This compound, a drug traditionally prescribed as a smooth muscle relaxant and peripheral vasodilator, has recently been investigated for its potential as a cancer therapeutic.[1][2] Research has demonstrated its cytotoxic effects against specific cancer cell lines, positioning it as a candidate for drug repurposing in oncology.[3] This guide will objectively present the current preclinical data on this compound and explore the theoretical basis for its potential use in combination therapies.
I. Standalone Anticancer Activity of this compound
Recent in vitro studies have shown that this compound exhibits cytotoxic activity against human oral squamous cell carcinoma (OSCC) and leukemia cells.[4][5] The primary mechanism of action is the induction of apoptosis, or programmed cell death, through two key pathways: the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/AKT signaling pathway.[1][4]
The cytotoxic effects of this compound have been quantified in several cancer cell lines. The following table summarizes the key findings from a study on OSCC cell lines (TW206 and HSC-3).
| Cell Line | Treatment Concentration (µg/ml) | Observation | Reference |
| TW206 & HSC-3 | 20 and 50 | Time-dependent increase in cytosolic cytochrome c | [4] |
| HSC-3 | Not specified | Increased Bax/Bcl-2 ratio | [1] |
| HSC-3 | Not specified | Suppression of PI3K and phosphorylated Akt expression | [1][6] |
The following are detailed methodologies for the key experiments used to evaluate this compound's anticancer effects.
1. Cell Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Procedure:
-
Oral squamous cell carcinoma (OSCC) cells (TW206 and HSC-3) were seeded in 96-well plates.
-
After 24 hours of incubation, the cells were treated with varying concentrations of this compound.
-
Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
The formazan crystals formed by viable cells were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control group.[1]
-
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells after this compound treatment.
-
Procedure:
-
OSCC cells were treated with this compound for a specified duration.
-
The cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The samples were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic.[1]
-
3. Western Blot Analysis
-
Objective: To detect the expression levels of proteins involved in apoptosis and cell signaling pathways.
-
Procedure:
-
Cells were treated with this compound and then lysed to extract total protein.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against specific proteins (e.g., caspase-3, -9, PARP, PI3K, Akt, p-Akt, Bax, Bcl-2, cytochrome c).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]
-
II. Mechanism of Action: Signaling Pathways
This compound's anticancer activity is primarily attributed to its ability to induce apoptosis by modulating specific signaling pathways.
1. Intrinsic Apoptosis Pathway this compound treatment leads to an increase in intracellular ROS.[1] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[4] This is further supported by an observed increase in the Bax/Bcl-2 ratio, which favors apoptosis.[1]
2. Inhibition of PI3K/AKT Signaling Pathway The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often overactive in many cancers.[4][7] Studies have shown that this compound markedly suppresses the expression of PI3K and the phosphorylation of AKT in OSCC cells.[1][4] By inhibiting this pathway, this compound removes a key survival signal, thereby sensitizing cancer cells to apoptosis.
References
- 1. This compound Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Repurposing Old Drugs for New Uses in Innovative Cancer Care | Emory University | Atlanta GA [winshipcancer.emory.edu]
- 4. This compound Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. scitechdaily.com [scitechdaily.com]
Independent Validation of Pipoxolan's Mechanism of Action: A Comparative Guide
This guide provides a comparative analysis of the proposed mechanism of action of Pipoxolan against established therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation and further investigation of this compound's pharmacological profile. While this compound is understood to exert its effects primarily through the inhibition of L-type calcium channels and phosphodiesterase, a notable gap exists in the public domain regarding specific quantitative data on its binding affinities and inhibitory concentrations. This guide, therefore, presents the available qualitative information for this compound alongside quantitative data for comparator drugs to offer a framework for experimental validation.
Comparative Analysis of Mechanism of Action
This compound's primary therapeutic application is as a smooth muscle relaxant, with additional reports of neuroprotective and anti-inflammatory properties. To provide a comprehensive comparison, this guide includes data on established drugs that share these therapeutic indications: Diazepam and Buspirone as anxiolytics, and Dicyclomine and Otilonium Bromide as smooth muscle relaxants.
Table 1: Comparison of Receptor Binding Affinities (Ki in nM)
| Target | This compound | Diazepam | Buspirone | Dicyclomine | Otilonium Bromide |
| GABA-A Receptor | Data not available | High affinity (subtype dependent) | No significant affinity | Data not available | Data not available |
| Serotonin Receptors | |||||
| 5-HT1A | Data not available | Data not available | 4 - 78 (Partial Agonist) | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available | Weak affinity (Antagonist) | Data not available | Data not available |
| Dopamine Receptors | |||||
| D2 | Data not available | Data not available | 484 (Weak Antagonist) | Data not available | Data not available |
| D3 | Data not available | Data not available | 98 (Antagonist) | Data not available | Data not available |
| D4 | Data not available | Data not available | 29.2 (Antagonist) | Data not available | Data not available |
| Muscarinic Receptors | |||||
| M1 | Data not available | Data not available | Data not available | 5.1 (Antagonist) | Binds to muscarinic receptors |
| M2 | Data not available | Data not available | Data not available | 54.6 (Antagonist) | Binds to muscarinic receptors |
| M3 | Data not available | Data not available | Data not available | Data not available | Binds to muscarinic receptors |
| Calcium Channels | |||||
| L-type | Proposed Target | Data not available | Data not available | Data not available | Inhibits L-type and T-type |
| Tachykinin Receptors | |||||
| NK2 | Data not available | Data not available | Data not available | Data not available | Binds to NK2 receptors |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparison of Enzyme Inhibition (IC50 in µM)
| Enzyme | This compound |
| Phosphodiesterase (PDE) | Proposed Target |
Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Lower values indicate greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and the experimental approaches for their validation, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of this compound in smooth muscle cells and potential neuronal effects.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Experimental Workflow: Phosphodiesterase (PDE) Inhibition Assay
Caption: Workflow for an in vitro phosphodiesterase inhibition assay.
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to independently validate the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., L-type calcium channels, dopamine receptors, serotonin receptors).
-
A radiolabeled ligand known to bind to the receptor (e.g., [³H]-nitrendipine for L-type calcium channels).
-
This compound hydrochloride of high purity.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and the different concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a PDE enzyme.
-
Materials:
-
Purified PDE enzyme (e.g., PDE4, PDE5).
-
Cyclic nucleotide substrate (cAMP or cGMP).
-
This compound hydrochloride.
-
Assay buffer.
-
A detection system to measure the product of the reaction (AMP or GMP), which can be based on fluorescence, luminescence, or colorimetry.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the PDE enzyme, the cyclic nucleotide substrate, and the different concentrations of this compound. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Incubate the plate at 37°C for a specific time.
-
Stop the enzymatic reaction.
-
Add the detection reagents to quantify the amount of AMP or GMP produced.
-
Measure the signal (e.g., fluorescence intensity) using a plate reader.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Isolated Smooth Muscle Contraction Assay
This assay assesses the effect of a compound on the contraction of smooth muscle tissue.
-
Materials:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta).
-
An organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with carbogen (95% O2, 5% CO2).
-
A contractile agent (e.g., potassium chloride, acetylcholine, histamine).
-
This compound hydrochloride.
-
-
Procedure:
-
Dissect and mount a segment of smooth muscle tissue in the organ bath filled with physiological salt solution maintained at 37°C and aerated with carbogen.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction of the muscle tissue by adding a contractile agent to the bath.
-
Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the bath.
-
Record the changes in muscle tension using the force transducer.
-
Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value (the concentration of this compound that produces 50% of its maximal relaxant effect).
-
Conclusion and Recommendations
The available evidence suggests that this compound acts as a smooth muscle relaxant through a dual mechanism involving the inhibition of L-type calcium channels and phosphodiesterase.[1] There are also indications of its potential modulation of neuronal pathways, which may contribute to anxiolytic effects, and anti-inflammatory actions.[2][3] However, a critical lack of publicly available quantitative data, such as receptor binding affinities (Ki) and enzyme inhibitory concentrations (IC50), prevents a direct and robust comparison with other therapeutic agents.
For a comprehensive validation of this compound's mechanism of action, it is imperative for researchers to conduct in-house experiments following the protocols outlined in this guide. Specifically, determining the Ki values of this compound at various L-type calcium channel subtypes, as well as at dopamine and serotonin receptors, would provide invaluable insight into its potency and selectivity. Similarly, quantifying the IC50 values against different phosphodiesterase isoforms would elucidate its profile as a PDE inhibitor. The results of these experiments will be crucial in establishing a definitive pharmacological profile for this compound and will facilitate its comparison with existing drugs, ultimately guiding future drug development and clinical applications.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Pipoxolan's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular targets of Pipoxolan, a smooth muscle relaxant, and assesses its specificity against other drugs with similar therapeutic applications. By examining available experimental data, this document aims to offer an objective overview to aid in research and drug development.
Introduction to this compound
This compound is clinically used as an antispasmod "ic and vasodilator. Its mechanism of action is primarily attributed to its ability to relax smooth muscle, which is achieved through the inhibition of calcium influx and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Recent studies have also shed light on its influence over various signaling pathways, including those involved in inflammation and cancer, such as NF-κB, AP-1, STATs, Nrf2, PI3K/AKT, and Ras/MEK/ERK. The primary molecular targets of this compound are believed to be L-type calcium channels and phosphodiesterases (PDEs).
Comparative Analysis of Target Specificity
To assess the specificity of this compound, this guide compares its known or putative targets with those of other smooth muscle relaxants: Papaverine, Drotaverine, and Alverine.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki) values for this compound and its alternatives against various molecular targets. Lower values indicate higher potency.
| Drug | Primary Target | IC50 / Ki | Off-Target | IC50 / Ki | Reference |
| This compound | L-type Calcium Channel | Data Not Available | - | - | - |
| Phosphodiesterase (PDE) | Data Not Available | - | - | - | |
| Papaverine | PDE10A | 17 nM (IC50) | Mitochondrial Complex I | - | [1] |
| HERG Channel | 0.58 µM (IC50) | - | - | [2] | |
| Drotaverine | PDE4 | - | L-type Calcium Channel | 2.6 µM (IC50) | [3][4] |
| (inhibition of diltiazem binding) | 5.6 µM (IC50) | [4] | |||
| (inhibition of nifedipine binding) | - | ||||
| Alverine | 5-HT1A Receptor | 101 nM (IC50) | L-type Calcium Channel | - | [5][6] |
| (Antagonist) | (inhibition of inactivation) | - | [5] |
Note: The lack of publicly available, quantitative binding affinity data for this compound presents a significant challenge in directly comparing its potency and selectivity against alternative drugs.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
Signaling Pathway of Smooth Muscle Relaxation
This diagram illustrates the general mechanism of smooth muscle relaxation targeted by this compound and its alternatives, involving the modulation of intracellular calcium and cAMP levels.
Caption: General signaling pathway for smooth muscle contraction and relaxation.
Experimental Workflow for Receptor Binding Assay
This diagram outlines a typical workflow for a radioligand receptor binding assay, a common method for determining the binding affinity of a drug to its target.
Caption: Workflow for a radioligand receptor binding assay.
Detailed Experimental Protocols
Precise and reproducible experimental design is crucial for the accurate assessment of drug-target interactions. Below are generalized protocols for key assays.
Radioligand Binding Assay for L-type Calcium Channels
Objective: To determine the binding affinity (Ki) of a test compound for L-type calcium channels.
Materials:
-
Cell membranes prepared from a cell line overexpressing the desired L-type calcium channel subtype (e.g., HEK293 cells).
-
Radioligand (e.g., [3H]-nitrendipine).
-
Test compound (this compound or alternative) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Phosphodiesterase (PDE) Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound for a specific PDE isozyme.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4).
-
Substrate (e.g., cAMP).
-
Test compound (this compound or alternative) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Detection reagents (e.g., a kit that measures the amount of AMP produced).
Procedure:
-
Reaction Setup: In a microplate, add the PDE enzyme, assay buffer, and varying concentrations of the test compound.
-
Initiation: Start the enzymatic reaction by adding the substrate (cAMP).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period.
-
Termination: Stop the reaction using a stop solution provided in the assay kit.
-
Detection: Add the detection reagents and measure the signal (e.g., fluorescence, absorbance) which is proportional to the amount of product (AMP) formed.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Isolated Organ Bath for Smooth Muscle Relaxation
Objective: To assess the functional effect of a test compound on smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta).
-
Organ bath system with a transducer to measure isometric tension.
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Contractile agent (e.g., KCl, carbachol).
-
Test compound (this compound or alternative) at various concentrations.
Procedure:
-
Tissue Mounting: Mount the isolated smooth muscle strip in the organ bath containing PSS and allow it to equilibrate under a resting tension.
-
Contraction Induction: Induce a sustained contraction by adding a contractile agent to the bath.
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Recording: Record the changes in muscle tension after each addition.
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).[8][9][10][11]
Conclusion
A comprehensive assessment of this compound's target specificity is currently hindered by the lack of publicly available quantitative binding and functional data. While its mechanism is generally understood to involve the inhibition of L-type calcium channels and phosphodiesterases, the exact potency and selectivity remain to be elucidated. In contrast, more extensive data is available for alternative smooth muscle relaxants like Papaverine, Drotaverine, and Alverine, revealing their interactions with specific PDE isoforms, calcium channels, and other receptors. For a more definitive comparison, further experimental studies are required to determine the binding affinities and functional potencies of this compound at its primary targets and across a panel of potential off-targets. Such data would be invaluable for understanding its complete pharmacological profile and for guiding future drug development efforts.
References
- 1. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papaverine, a vasodilator, blocks the pore of the HERG channel at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study [frontiersin.org]
- 4. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alverine (citrate) - tcsc2694 - Taiclone [taiclone.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
Safety Operating Guide
Navigating the Disposal of Pipoxolan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Pipoxolan is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and promoting a culture of responsible chemical management.
The disposal of any chemical, including this compound, is governed by stringent regulations that vary by jurisdiction. Therefore, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the general steps for the disposal of this compound. A formal hazardous waste determination must be conducted by qualified personnel before initiating disposal.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's EHS department. Factors that influence this classification include:
-
Regulatory Listings: Check if this compound or any of its components are explicitly listed as a hazardous waste in federal or state regulations (e.g., EPA's P- or U-lists).
-
Characteristic Hazards: Assess if the waste exhibits any characteristics of hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.
While specific data for this compound is limited, its pharmacological activity necessitates a cautious approach.
Step 2: Segregation of this compound Waste
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and spatulas, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvents used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Trace-Contaminated Materials: Items with minimal residual contamination, such as empty vials and lightly contaminated gloves or bench paper, may have different disposal requirements. Consult your EHS department for guidance on managing trace-contaminated waste.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound Hydrochloride"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage of this compound Waste
Store this compound waste in a designated satellite accumulation area within or near the laboratory. This area should be secure, under the control of the laboratory personnel, and away from general laboratory traffic. Ensure that the storage area is cool, dry, and away from incompatible materials.
Step 5: Arranging for Waste Pickup and Disposal
Contact your institution's EHS department to schedule a pickup of the this compound waste. EHS professionals are trained in the proper procedures for transporting and disposing of hazardous chemical waste in accordance with all applicable regulations. Do not attempt to dispose of this compound waste via standard trash or sewer systems.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound Hydrochloride. This information is essential for safety assessments and waste determination.
| Property | Value |
| Chemical Formula | C₂₂H₂₅NO₃ · HCl |
| Molecular Weight | 387.9 g/mol |
| Oral LD₅₀ (Rat) | 1500 mg/kg |
| Oral LD₅₀ (Mouse) | 700 mg/kg |
LD₅₀ (Lethal Dose, 50%) is the dose required to be fatal to half the members of a tested population.
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the principles of chemical waste management are guided by established safety and environmental science methodologies. The hazardous waste determination process, for instance, is based on standardized tests for characteristics like ignitability (flash point testing), corrosivity (pH testing), and toxicity (Toxicity Characteristic Leaching Procedure - TCLP). The LD₅₀ data presented above is derived from acute toxicity studies in animal models, which are conducted under controlled laboratory conditions following internationally recognized guidelines.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Personal protective equipment for handling Pipoxolan
Personal Protective Equipment (PPE)
When handling Pipoxolan, appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile or neoprene gloves is recommended. Ensure gloves meet ASTM D6978 standard for chemotherapy gloves.[1] |
| Body Protection | Gown/Lab Coat | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Polyethylene-coated polypropylene is a suitable material.[1] |
| Eye & Face Protection | Goggles & Face Shield | Chemical safety goggles are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[1][4] |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[3][5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory. The following workflow provides a step-by-step guide from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
